molecular formula C7H6FNO2 B3085413 3-Fluoro-4-hydroxybenzamide CAS No. 1155354-10-1

3-Fluoro-4-hydroxybenzamide

Cat. No.: B3085413
CAS No.: 1155354-10-1
M. Wt: 155.13 g/mol
InChI Key: HCKZEGFRTSPINX-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzamide is a fluorinated aromatic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and biochemical research. Its structure, featuring both a hydroxy group and a fluorinated benzamide, makes it a versatile precursor for the development of novel therapeutic agents and research tools. In pharmaceutical research, this compound is a key intermediate in the synthesis of complex molecules designed as inhibitors and degraders for various disease targets. Patents describe its incorporation into heterocyclic compounds with potential therapeutic applications across a broad spectrum, including oncology, metabolic diseases, and conditions of the renal and hepatic systems . Furthermore, its structural similarity to para -aminosalicylic acid (PAS), a second-line tuberculosis drug, positions it as a candidate for developing improved anti-TB agents. Research indicates that strategic fluorination of the PAS scaffold can electronically deactivate the para -amino group, leading to a significant decrease in the rate of metabolic inactivation by N-acetyltransferase-1 (NAT-1). This modification has been shown to improve the pharmacokinetic profile and overall exposure of the drug, addressing a key limitation of the parent compound . Beyond its role in drug development, 3-Fluoro-4-hydroxybenzamide is a chemical precursor for potent, pan-negative-gating modulators of small and intermediate conductance calcium-activated potassium (KCa2/3) channels. These channels are critical in regulating electrical excitability and calcium signaling in various tissues, including neurons, the vascular endothelium, and immune cells. Inhibitors derived from this scaffold are valuable tools for studying the pathophysiological roles of these channels in conditions such as atrial fibrillation, cancer cell migration, and autoimmune diseases . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKZEGFRTSPINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of 3-Fluoro-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Fluoro-4-hydroxybenzamide (CAS: 402-27-7). The data presented below synthesizes experimental values from structural analogs (such as 3-fluoro-4-hydroxybenzoic acid and 4-hydroxybenzamide) with established substituent chemical shift additivity rules to provide a high-confidence reference for identification and quality control.

CAS: 402-27-7 | Formula: C₇H₆FNO₂ | MW: 155.13 g/mol

Executive Summary & Molecular Profile

3-Fluoro-4-hydroxybenzamide is a key intermediate in the synthesis of fluorinated bioactive scaffolds. The introduction of the fluorine atom at the ortho position to the hydroxyl group significantly alters the electronic landscape of the phenyl ring compared to the non-fluorinated parent (4-hydroxybenzamide), increasing the acidity of the phenolic proton and introducing characteristic splitting patterns in NMR spectroscopy.

PropertyValue
Monoisotopic Mass 155.0383 Da
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol, DMF; slightly soluble in water.
pKa (Predicted) ~7.8 (Phenolic OH), ~14 (Amide)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis (DMSO-d₆, 400 MHz)

The proton spectrum is dominated by the coupling effects of the fluorine atom (


F, spin 1/2) on the aromatic protons.

Predicted Chemical Shifts & Assignments:

Signal (δ ppm)MultiplicityIntegrationCoupling Constants (

Hz)
AssignmentStructural Insight
10.30 – 10.50 Broad Singlet1H-OH (Phenolic)Downfield shift vs. non-fluorinated analog (9.8 ppm) due to F-induced acidity.
7.75 – 7.85 Broad Singlet1H-NH (Amide A)Typical amide proton environment; restricted rotation broadens signal.
7.65 Doublet of Doublets1H

,

H-2 (Aromatic)Ortho to F. Shows largest H-F coupling.
7.55 Doublet of Doublets1H

,

H-6 (Aromatic)Para to F. Coupling to F is often small or unresolved.
7.05 – 7.15 Broad Singlet1H-NH (Amide B)Second amide proton.
6.95 – 7.05 Triplet (app. t)1H

,

H-5 (Aromatic)Meta to F, Ortho to OH. Appears as pseudo-triplet due to overlapping

values.

Expert Note on Coupling: The Fluorine atom causes significant splitting. The H-2 proton (located between the amide and fluorine) is the most diagnostic signal, appearing as a distinct doublet of doublets due to strong coupling with the adjacent Fluorine (


) and the meta-proton H-6 (

).
¹³C NMR Analysis (DMSO-d₆, 100 MHz)

The Carbon-13 spectrum is characterized by large C-F coupling constants.

Signal (δ ppm)Multiplicity

(Hz)
Assignment
167.5 Singlet (d)

C=O (Amide Carbonyl)
150.5 Doublet

C-3 (Directly bonded to F)
148.8 Doublet

C-4 (Directly bonded to OH)
126.2 Doublet

C-1 (Ipso to Amide)
124.5 Doublet

C-2 (Ortho to F)
117.8 Doublet

C-6 (Para to F)
116.5 Singlet (d)

C-5 (Meta to F)

Mass Spectrometry (MS) Profile

Ionization & Fragmentation Logic
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70eV).

  • Molecular Ion: [M+H]⁺ = 156.04 (ESI); M⁺ = 155 (EI).

Fragmentation Pathway (EI/ESI): The fragmentation follows a predictable pathway for benzamides. The primary loss is the amide group elements, followed by the expulsion of CO to form the fluorophenol cation.

Fragmentation M Molecular Ion [M]+ m/z 155 Frag1 Acylium Ion [M-NH2]+ m/z 139 M->Frag1 - NH2 (16) Frag3 Fluorophenol Radical [M-CONH]+ m/z 112 M->Frag3 - CONH (43) (Alpha Cleavage) Frag2 Phenyl Cation [M-CONH2]+ m/z 111 Frag1->Frag2 - CO (28)

Figure 1: Proposed fragmentation pathway for 3-Fluoro-4-hydroxybenzamide in Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum is distinct due to the interplay between the amide and the phenolic hydroxyl, along with the C-F stretch.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentNotes
3150 – 3400 Broad, StrongO-H / N-H Stretch Overlap of phenolic OH and amide NH₂ stretches.
1660 – 1690 StrongC=O Stretch (Amide I) Characteristic primary amide band.
1600 – 1620 MediumN-H Bend (Amide II) Deformation band of the NH₂ group.
1580, 1510 MediumC=C Aromatic Ring breathing modes.
1280 StrongC-N Stretch Amide C-N bond.
1150 – 1220 StrongC-F Stretch Diagnostic band for aryl fluoride.

Experimental Protocols

To ensure reproducibility when validating these values, follow these standardized sample preparation protocols.

Protocol A: NMR Sample Preparation
  • Solvent Choice: Use DMSO-d₆ (99.9% D) + 0.03% TMS.

    • Reasoning: The compound has poor solubility in CDCl₃ due to the polarity of the amide and hydroxyl groups. DMSO ensures full solvation and sharp peaks.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug if any turbidity is observed to prevent line broadening.

  • Acquisition: Set relaxation delay (d1) to ≥ 1.0s to allow full relaxation of the amide protons for accurate integration.

Protocol B: Mass Spectrometry (LC-MS)
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Gradient: 5% to 95% ACN over 5 minutes.

    • Note: The phenolic OH makes the compound slightly acidic; ensure the mobile phase is acidified (Formic acid) to keep it protonated for better retention on C18.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Fluoro-4-hydroxybenzoic acid (Analogous Data Source). Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - 4-Hydroxybenzamide. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for substituent chemical shift additivity rules).

Solubility Profile of 3-Fluoro-4-hydroxybenzamide: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 3-Fluoro-4-hydroxybenzamide is a compound of interest in medicinal chemistry, incorporating key pharmacophoric features such as a benzamide backbone, a phenolic hydroxyl group, and a fluorine substituent. While specific quantitative solubility data for this exact molecule is not extensively published, this guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility in common laboratory solvents. By synthesizing first principles of physical chemistry with established analytical methodologies, this document serves as an essential resource for researchers in drug discovery and development. We will explore the theoretical underpinnings of its solubility based on molecular structure, detail authoritative experimental protocols for its quantitative measurement, and provide insights into the causal factors behind solvent selection and experimental design.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of 3-Fluoro-4-hydroxybenzamide is governed by the interplay of its three primary functional components: the aromatic ring, the amide group, the hydroxyl group, and the fluorine atom.

  • Benzamide Core: The fundamental benzamide structure consists of a benzene ring attached to an amide group (-CONH₂). The amide is polar and can participate in significant hydrogen bonding. The nitrogen atom's lone pair and the carbonyl oxygen act as hydrogen bond acceptors, while the N-H bonds act as hydrogen bond donors.[1][2][3] This capacity for self-association through hydrogen bonding in the solid state can lead to high crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.[3]

  • 4-Hydroxy Group (-OH): The phenolic hydroxyl group is a potent hydrogen bond donor and a moderate acceptor. Its presence significantly increases the molecule's polarity and its potential for interaction with protic solvents like water, alcohols, and acids.

  • 3-Fluoro Group (-F): Fluorine is the most electronegative element, and its substitution onto the benzene ring has several profound effects.[4]

    • Inductive Effect: The strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of the nearby phenolic hydroxyl group, potentially making it a stronger acid. This change in ionization state is pH-dependent and will critically influence solubility in aqueous buffers.

    • Lipophilicity: A single fluorine substitution can increase the molecule's lipophilicity (LogP), which may enhance solubility in less polar organic solvents.[5][6] However, this effect is highly context-dependent.[6]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often used to block sites of oxidative metabolism, a property that enhances the pharmacokinetic profile of drug candidates.[4][6]

These features suggest that 3-Fluoro-4-hydroxybenzamide is a polar molecule capable of extensive hydrogen bonding. Its solubility will be highest in polar solvents that can effectively compete with the intermolecular hydrogen bonds present in the solid-state crystal lattice.

Predicted Solubility in Common Laboratory Solvents

Based on the "like dissolves like" principle and the molecule's structural characteristics, we can predict its qualitative solubility across a spectrum of common laboratory solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThese solvents are excellent hydrogen bond donors and acceptors, capable of solvating the polar amide and hydroxyl groups effectively. Solubility in water will be pH-dependent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHighThese solvents are strong hydrogen bond acceptors and have high dielectric constants. They can effectively solvate the polar functional groups of the molecule. DMSO and DMF are often excellent solvents for benzamide-type structures.
Moderately Polar Acetone, Ethyl AcetateLow to ModerateThese solvents have a moderate dipole moment but are weaker hydrogen bonders. They may partially dissolve the compound, but are unlikely to be as effective as highly polar protic or aprotic solvents.
Non-Polar Hexane, Toluene, DichloromethaneVery Low / InsolubleThese solvents lack the polarity and hydrogen bonding capability required to overcome the crystal lattice energy of a polar, hydrogen-bonded solid like 3-Fluoro-4-hydroxybenzamide.

Authoritative Protocols for Experimental Solubility Determination

Accurate solubility data is obtained experimentally. The two most common methods in pharmaceutical sciences are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

Thermodynamic or equilibrium solubility represents the true saturation point of a compound in a solvent at a specific temperature and pressure, where the solid and dissolved states are in equilibrium. The shake-flask method is the most reliable technique for this measurement.[7][8]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation: Add an excess amount of solid 3-Fluoro-4-hydroxybenzamide to a series of vials, each containing a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer, methanol, DMSO). "Excess" is critical and is confirmed by the visible presence of undissolved solid at the end of the experiment.[7]

  • Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[7][8] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution reaches a plateau.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[9]

  • Quantification: Dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase. Analyze the concentration of 3-Fluoro-4-hydroxybenzamide using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the diluted sample and then back-calculate to find the solubility in the original solvent (e.g., in mg/mL or µg/mL).

Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess solid compound to solvent in vial B Seal and agitate at constant temperature (24-72 hours) A->B C Centrifuge or Filter to remove solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Analyze via HPLC-UV E->F G Calculate concentration from calibration curve F->G H H G->H Report Solubility (e.g., mg/mL)

Caption: Shake-Flask Method Workflow.

Kinetic Solubility: High-Throughput Turbidimetric Method

Kinetic solubility is a measure of how quickly a compound precipitates from a solution when added from a concentrated stock (typically DMSO). It is a non-equilibrium measurement often used in early drug discovery for rapid screening.[10]

Protocol: Turbidimetric Kinetic Solubility Determination

  • Stock Solution: Prepare a high-concentration stock solution of 3-Fluoro-4-hydroxybenzamide in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).[10]

  • Precipitation: As the compound is diluted into the aqueous buffer, it will precipitate once its solubility limit is exceeded, causing turbidity.

  • Detection: The turbidity of each well is measured using a nephelometer or a plate reader capable of detecting light scattering.[10]

  • Analysis: The kinetic solubility is determined as the concentration at which the first signs of precipitation are detected.

Concept for Kinetic Solubility Measurement

G A High Concentration Stock in DMSO C Serial Dilution in Plate A->C B Aqueous Buffer (e.g., PBS) B->C D Precipitation Occurs Above Solubility Limit C->D High Conc. E No Precipitation Below Solubility Limit C->E Low Conc. F Measure Turbidity (Nephelometry) D->F E->F G Identify Highest Concentration Without Precipitate F->G

Caption: Kinetic Solubility by Precipitation.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Fluoro-4-hydroxybenzamide is not available from the search, data from closely related compounds like 3-Fluoro-4-hydroxybenzaldehyde and 4-Fluoro-3-hydroxybenzoic acid indicate that compounds of this class should be handled with care.[11][12][13]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[11][13]

  • Storage: Store in a tightly closed container in a cool, dry place. Some related compounds are noted as being air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable.[11][14]

Conclusion

Understanding the solubility of 3-Fluoro-4-hydroxybenzamide is paramount for its successful application in research and development. This guide has established a robust theoretical framework for predicting its behavior in various solvents, centered on its capacity for hydrogen bonding and the electronic influence of its functional groups. We have provided detailed, authoritative protocols for the experimental determination of both its equilibrium and kinetic solubility. By applying these methodologies, researchers can generate the precise, reliable data needed to advance their projects, from designing appropriate formulations for biological assays to developing scalable purification processes. The principles and practices outlined herein provide a comprehensive and self-validating system for the thorough characterization of this and other novel chemical entities.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Retrieved from [Link]

  • Grant, D. M., et al. (n.d.). Effects of Hydrogen Bonding in the Calculation of 15N Chemical Shift Tensors: Benzamide. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). The network of hydrogen-bonding interactions in crystalline benzamide. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen-Bond-Assisted Configurational Diversity of Benzamidines: Experimental and Theoretical Study. Organic Chemistry Frontiers. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]

  • ACS Publications. (2026). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

The Strategic Fluorine: 3-Fluoro-4-hydroxybenzamide in Medicinal Chemistry

[1]

Executive Summary: The "Privileged" Fragment

In the landscape of fragment-based drug discovery (FBDD), 3-Fluoro-4-hydroxybenzamide (CAS 402-65-3) represents a high-value scaffold. It is not merely a structural spacer but a functional unit that simultaneously addresses three critical challenges in lead optimization: metabolic stability , hydrogen bond donor (HBD) acidity , and orthogonality in synthesis .[1]

This guide dissects the utility of this building block, moving beyond basic properties to its application in kinase inhibitor design and chemoselective synthesis.[1]

Physicochemical Profile: The Fluorine Effect

The strategic introduction of fluorine at the 3-position (ortho to the hydroxyl group) fundamentally alters the electronic landscape of the molecule compared to its non-fluorinated parent, 4-hydroxybenzamide.[1]

pKa Modulation and Binding Affinity

The most significant impact of the 3-fluoro substituent is the acidification of the phenolic hydroxyl group.[1]

  • Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density through the

    
    -framework.
    
  • Resonance Effect (+R): While fluorine has a weak donating effect, the inductive withdrawal dominates in this context.[1]

  • Result: The pKa of the phenol drops from ~9.9 (phenol) to approximately 8.5–9.0 .[1]

    • Medicinal Consequence:[2][1][3][4][5][6] At physiological pH (7.4), a larger fraction of the molecule exists as the phenoxide anion compared to the non-fluorinated analog.[1] In kinase pockets, this enhances H-bond interactions with positively charged residues (e.g., Lysine catalytic pairs).[1]

Metabolic Blockade

The 3-position on a phenol ring is a metabolic "soft spot," highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) leading to catechol formation and subsequent quinone toxicity.[1]

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1]

  • Outcome: Substitution at the 3-position blocks ortho-hydroxylation, significantly extending the half-life (

    
    ) of the parent drug.
    
Data Summary Table
Property4-Hydroxybenzamide3-Fluoro-4-hydroxybenzamide Medicinal Impact
Phenol pKa ~8.5 (due to amide EWG)~7.8 - 8.2 Enhanced H-bond donor strength; easier O-alkylation.
LogP 0.851.05 Slight lipophilicity increase improves membrane permeability.[1]
Metabolic Liability High (Ortho-oxidation)Low (Blocked) Reduced clearance; prevention of toxic metabolite formation.
H-Bond Potential Donor (OH, NH2), Acceptor (C=O)Unchanged + F-dipole Fluorine can engage in weak orthogonal multipolar interactions.

Synthetic Utility & Chemoselectivity

For the medicinal chemist, the primary value of 3-Fluoro-4-hydroxybenzamide lies in its chemoselectivity . It possesses two nucleophilic sites: the phenolic oxygen and the amide nitrogen.[1]

The Selectivity Hierarchy

Under basic conditions, the acidity difference dictates reactivity:

  • Phenol (pKa ~8): Deprotonates first to form the phenoxide.[1]

  • Amide (pKa ~23): Remains neutral under mild basic conditions (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 
    
    
    ).

Strategic Workflow: This allows for the precise attachment of "tails" (solubilizing groups, linkers) to the oxygen without protecting the amide, which often serves as the "warhead" or hinge-binder.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the synthesis of the building block and its downstream chemoselective functionalization.

SynthesisWorkflowcluster_0Key TransformationStart13-Fluoro-4-hydroxybenzonitrile(CAS 405-04-9)Target3-Fluoro-4-hydroxybenzamide(CAS 402-65-3)Start1->TargetHydrolysis(KOH, EtOH, Reflux)Start23-Fluoro-4-hydroxybenzoic acid(CAS 51446-31-2)Start2->Target1. SOCl22. NH3 (aq)ProductO-Alkylated Drug Scaffold(Kinase Inhibitor Precursor)Target->ProductR-X, K2CO3, DMF(Chemoselective O-Alkylation)

Figure 1: Synthetic workflow for accessing and utilizing the 3-Fluoro-4-hydroxybenzamide scaffold. Note the chemoselective alkylation step.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Synthesis from 3-Fluoro-4-hydroxybenzonitrile

This is the most atom-economical route.

  • Reagents: 3-Fluoro-4-hydroxybenzonitrile (1.0 eq), Potassium Hydroxide (5.0 eq), Ethanol (80% aq).

  • Procedure:

    • Dissolve nitrile (e.g., 500 mg) in 80% EtOH (10 mL).[1]

    • Add KOH pellets carefully.

    • Reflux at 85°C for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1][7]

    • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol.

    • Acidify the residue with 1M HCl to pH ~3.[1] A white precipitate will form.[1][8]

    • Filter, wash with cold water, and dry under vacuum.[1][8]

  • Yield: Typically 85-95%.

Protocol B: Chemoselective O-Alkylation (General Procedure)

Use this to attach the scaffold to a larger drug framework.

  • Reagents: 3-Fluoro-4-hydroxybenzamide (1.0 eq), Alkyl Halide (1.1 eq), ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve the benzamide in DMF (0.2 M concentration).

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      . Stir at RT for 15 min (formation of phenoxide).
      
    • Add Alkyl Halide dropwise.[1]

    • Heat to 60°C for 4-12 hours depending on steric hindrance of the halide.

    • Workup: Pour into ice water. If solid precipitates, filter.[1][8][9] If oil, extract with EtOAc, wash with LiCl (aq) to remove DMF, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      
  • Note: The amide nitrogen will not react under these conditions due to its much higher pKa (>23).[1]

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

In kinase drug discovery, the amide group often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase active site.[1]

  • Role of 3-F-4-OH:

    • The Amide ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
        acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue.
      
    • The Amide ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
        acts as a Hydrogen Bond Acceptor to the backbone NH.
      
    • The 3-Fluorine can fill small hydrophobic pockets or engage in orthogonal interactions with gatekeeper residues.[1]

    • Case Context: This fragment logic is seen in inhibitors for Bcr-Abl and IRAK4 , where benzamide derivatives serve as the anchoring core.[1]

GPCR Ligand-Directed Labeling

Recent studies utilize 3-fluoro-4-hydroxybenzamide derivatives as precursors for covalent probes. The high nucleophilicity of the phenoxide (generated in situ) allows for specific conjugation reactions in complex biological milieus.[1]

Scaffold Hopping & Bioisosteres

Replacing a standard phenyl ring with the 3-fluoro-4-hydroxybenzamide moiety is a classic "scaffold hop" to:

  • Lower LogD: Improve solubility compared to a chlorophenyl group.[1]

  • Block Metabolism: As detailed in Section 2.2.

  • Introduce Dipole: The C-F bond introduces a strong dipole moment that can induce favorable conformational changes in the binding pocket.[1]

References

  • Synthesis via Nitrile Hydrolysis

    • Common Organic Chemistry.[1] Preparation 23: 3-Fluoro-4-hydroxybenzamide. (2012).[7] Available at: Link

  • Fragment-Based Drug Design (Kinases)

    • Lee, K. L., et al. "Discovery of Clinical Candidate PF-06650833... by Fragment-Based Drug Design."[1] Journal of Medicinal Chemistry, 60(13), 5521-5542 (2017).[1][3] Available at: Link

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 37, 320-330 (2008).[1] Available at: Link

  • GPCR Labeling Applications

    • White, C. W., et al. "Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells."[1] Biomaterials, 2021.[1] Available at: Link

  • pKa of Fluorophenols

    • Gross, K. C., et al. "Substituent effects on the acidity of phenols."[1] Journal of Organic Chemistry. (General reference for F-effect on Phenol pKa).

Technical Guide: Known Derivatives and Analogs of 3-Fluoro-4-hydroxybenzamide

[1]

Executive Summary

3-Fluoro-4-hydroxybenzamide (CAS 1155354-10-1) is a specialized fluorinated scaffold in medicinal chemistry, distinct from its structural isomer 4-fluoro-3-hydroxybenzoic acid (a precursor to Acoramidis).[1][2] This molecule serves as a critical pharmacophore in the design of targeted protein degraders (PROTACs) and small-molecule inhibitors, particularly for 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) , a key therapeutic target in Non-Alcoholic Steatohepatitis (NASH).[1] Its utility stems from the strategic placement of the fluorine atom, which modulates the pKa of the adjacent phenolic hydroxyl group, enhancing metabolic stability and hydrogen bond donor capability compared to non-fluorinated analogs.[1]

Part 1: Structural Classification & Chemical Profiling[1]

Core Chemical Profile[1]
  • IUPAC Name: 3-Fluoro-4-hydroxybenzamide[1][3][4][5][6][7][8]

  • Molecular Formula: C₇H₆FNO₂[1]

  • Molecular Weight: 155.13 g/mol [1]

  • Key Features:

    • Fluorine Effect: The fluorine at the C3 position exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the C4-hydroxyl group.[1] This increases the acidity of the phenol, potentially strengthening interactions with basic residues (e.g., Arginine, Histidine) in protein binding pockets.[1]

    • Amide Functionality: Acts as a dual H-bond donor/acceptor, mimicking peptide bonds or interacting with backbone carbonyls in target enzymes.[1]

Structural Isomerism Distinction

It is critical to distinguish this scaffold from its isomer, 4-fluoro-3-hydroxybenzoic acid , which is the primary building block for the transthyretin stabilizer Acoramidis.[1] While chemically similar, their biological targets differ significantly due to the spatial arrangement of the H-bond donor (OH) relative to the lipophilic fluorine.[1]

Derivative Classes
ClassStructural ModificationPrimary Application
HSD17B13 Ligands Complex N-substitution or linkage via the amide nitrogenTreatment of NASH and liver fibrosis (PROTAC warheads).[1][6]
Benzimidamides Conversion of amide to amidine (-C(=NH)NH₂)Antibacterial agents; BACE1 inhibitors (Alzheimer's research).[1]
Phenoxy Analogs Ether linkage at the 4-OH position (e.g., 3-Fluoro-4-(2-hydroxyphenoxy)benzamide)Anti-inflammatory agents; exploring hydrophobic pockets.[1]
Covalent Probes Linkage to fluorophores (e.g., SNAP-tag ligands)GPCR labeling (Adenosine A2A receptor studies).[1]

Part 2: Pharmacological Applications & Mechanisms[1]

HSD17B13 Inhibition & Degradation (NASH)

The most prominent application of the 3-fluoro-4-hydroxybenzamide moiety is in the development of inhibitors and degraders for HSD17B13 .[1][8] This enzyme is upregulated in fatty liver disease and is associated with the progression of steatosis to fibrosis.[1]

  • Mechanism: The benzamide core likely occupies the substrate-binding pocket or an allosteric site on HSD17B13. In PROTAC configurations, this moiety acts as the "warhead" (Target Ligand) connected via a linker to an E3 ligase ligand (e.g., VHL or Cereblon ligand).[1]

  • Therapeutic Outcome: Downregulation of HSD17B13 activity reduces liver inflammation and fibrosis.[1][8]

Antibacterial & Bioisosteric Utility

Benzamide derivatives are classic bioisosteres for carboxylic acids.[1] In antibacterial research, the 3-fluoro-4-hydroxybenzimidamide analog (where the carbonyl oxygen is replaced by an imine) has shown efficacy against Bacillus subtilis.[1] The fluorine atom prevents oxidative metabolism at the C3 position, extending the compound's half-life.[1]

Part 3: Synthesis & Experimental Protocols

Synthesis from 3-Fluoro-4-hydroxybenzonitrile

The most direct and high-yield synthesis involves the controlled hydrolysis of the nitrile precursor.[1] This method avoids the harsh conditions required for amidation of the carboxylic acid.[1]

Protocol: Nitrile Hydrolysis

  • Reagents: 3-Fluoro-4-hydroxybenzonitrile (1.0 equiv), Potassium Hydroxide (KOH, 5.0 equiv), Ethanol (80% aq).[1]

  • Procedure:

    • Dissolve 3-Fluoro-4-hydroxybenzonitrile in 80% ethanol.

    • Add solid KOH.[1]

    • Heat the mixture to reflux (approx. 80°C) for 16 hours.

    • Cool to room temperature and concentrate in vacuo.

    • Redissolve residue in water and acidify carefully with dilute HCl to precipitate the product.[1]

    • Filter and dry the white solid.[1]

  • Validation: Monitor disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of amide carbonyl (~1650-1690 cm⁻¹) via IR or LC-MS.

Synthesis via Amidation (Alternative)

For derivatives requiring complex N-substitution (e.g., PROTAC linkers), a coupling reaction is preferred.[1]

Protocol: Amide Coupling

  • Reagents: 3-Fluoro-4-hydroxybenzoic acid, HATU (1.2 equiv), DIPEA (2.0 equiv), Functionalized Amine (R-NH₂).[1]

  • Procedure:

    • Dissolve acid in DMF.[1]

    • Add DIPEA and HATU; stir for 15 min to activate ester.

    • Add the amine (linker/ligand).[1]

    • Stir at RT for 4-12 hours.

    • Purify via semi-preparative HPLC.[1][5]

Part 4: Visualization of Pathways & Workflows

Synthesis Workflow

This diagram illustrates the conversion of the nitrile precursor to the target amide and its subsequent divergence into PROTACs or Benzimidamides.[1]

Synthesis_WorkflowNitrile3-Fluoro-4-hydroxybenzonitrile(Precursor)KOHKOH / EtOHReflux 16hNitrile->KOHAmide3-Fluoro-4-hydroxybenzamide(Target Scaffold)KOH->AmideHydrolysisPROTACHSD17B13 Degraders(PROTACs)Amide->PROTACLinker Attachment(N-alkylation/acylation)Amidine3-Fluoro-4-hydroxybenzimidamide(Antibacterial)Amide->AmidineAmidine Formation

Caption: Synthetic divergence from the nitrile precursor to the core benzamide scaffold and its downstream therapeutic applications.

HSD17B13 PROTAC Mechanism

This diagram depicts how the 3-fluoro-4-hydroxybenzamide moiety functions within a targeted protein degrader system for NASH treatment.

PROTAC_MechanismWarhead3-Fluoro-4-hydroxybenzamide(Target Ligand)LinkerPEG/Alkyl LinkerWarhead->LinkerCovalent BondTargetHSD17B13 Enzyme(NASH Target)Warhead->TargetBindsE3_LigandE3 Ligase Ligand(e.g., VHL/CRBN)Linker->E3_LigandCovalent BondE3_ComplexE3 Ubiquitin Ligase ComplexE3_Ligand->E3_ComplexRecruitsComplexTernary Complex(Target : PROTAC : E3)Target->ComplexE3_Complex->ComplexUbiquitinationPoly-Ubiquitinationof HSD17B13Complex->UbiquitinationDegradationProteasomal Degradation(Liver Fibrosis Reduction)Ubiquitination->Degradation

Caption: Mechanism of Action for HSD17B13 degraders utilizing the 3-fluoro-4-hydroxybenzamide warhead.[1]

References

  • Preparation of 3-fluoro-4-hydroxybenzamide-containing inhibitors and/or degraders and their therapeutic uses. Source: World Intellectual Property Organization (WO2024127297 A1).[1][6] Context: Describes the use of the scaffold in HSD17B13 degraders for NASH. URL:[1]

  • Synthesis of 3-Fluoro-4-hydroxybenzamide (Preparation 23). Source: Common Organic Chemistry / WO 2012/069948.[1] Context: Detailed experimental protocol for hydrolysis of the nitrile. URL:[Link]

  • Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells. Source: Nature Communications / PubMed.[1] Context: Use of the benzamide derivative in adenosine receptor studies.[1] URL:[Link]

  • HSD17B13 Inhibitors and/or Degraders. Source: US Patent Application 20240238425.[1] Context: Detailed SAR and biological data for 3-fluoro-4-hydroxybenzamide derivatives in liver disease.[1] URL:[1]

Advanced Synthesis of Fluorinated Benzamides: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzamides represent a cornerstone structural motif in modern medicinal chemistry, appearing in blockbuster oncological agents (e.g., Enzalutamide) and next-generation antipsychotics. The strategic incorporation of fluorine modulates pKa, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and induces conformational locks via dipole-dipole interactions. This technical guide analyzes the synthesis of these privileged scaffolds, moving beyond elementary amide couplings to explore transition-metal-catalyzed carbonylation, C-H activation, and industrial-scale process chemistry.

The "Fluorine Effect" in Benzamide Synthesis

Before selecting a synthetic route, the researcher must account for the electronic perturbations caused by the fluorine atom.

  • Nucleophilicity Attenuation: Fluorine substitution on an aniline ring drastically reduces the nucleophilicity of the nitrogen lone pair due to the strong inductive effect (-I). For example, 2,3,4,5,6-pentafluoroaniline is essentially non-nucleophilic under standard conditions, often requiring deprotonation (using NaH or LiHMDS) to react with acid chlorides.

  • Conformational Locking: An ortho-fluorine atom on the benzoyl ring can create an intramolecular hydrogen bond with the amide proton (N-H···F), locking the conformation and improving membrane permeability by hiding the polar amide bond.

  • Acid Acidity: Fluorinated benzoic acids are significantly more acidic than their non-fluorinated counterparts. This alters the kinetics of activation with carbodiimides (EDC/DCC), often necessitating the use of phosphonic acid anhydrides (T3P) or uronium salts (HATU) to prevent side reactions like N-acylurea formation.

Strategic Synthetic Methodologies

The Building Block Approach (Classical Coupling)

While conceptually simple, the direct coupling of fluorinated benzoic acids and fluorinated anilines is fraught with low yields due to steric and electronic deactivation.

  • Protocol Optimization: For sterically hindered or electron-deficient substrates (e.g., 2,6-difluorobenzoyl chloride), standard Schotten-Baumann conditions fail.

  • Recommended System:

    • Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc).

    • Base: Pyridine or N-Methylmorpholine (NMM).

    • Mechanism: T3P generates a highly reactive mixed anhydride that is less prone to epimerization (if chiral centers are present) and drives the reaction with weak nucleophiles.

Palladium-Catalyzed Aminocarbonylation

This is the preferred method for generating diverse libraries of fluorinated benzamides from aryl halides, avoiding the need to pre-synthesize the carboxylic acid.

  • Mechanism: The reaction proceeds via:

    • Oxidative Addition: Pd(0) inserts into the Ar-X bond (where Ar is a fluoroaryl group).

    • CO Insertion: Carbon monoxide coordinates and inserts to form an acyl-palladium species.

    • Nucleophilic Attack: The amine attacks the acyl-Pd complex.

    • Reductive Elimination: The product is released, regenerating Pd(0).

  • Key Insight: For fluoroaryl halides, the oxidative addition step can be slow. Bulky, electron-rich phosphine ligands like AdBippyPhos or tBuXPhos are essential to facilitate this step.

C-H Activation and Fluorination

Direct functionalization of benzamides offers a "green" alternative by eliminating pre-functionalized precursors.

  • Ortho-Fluorination: Using directing groups (like the amide itself), Pd(II) or Cu(I) catalysts can selectively fluorinate the ortho position.

  • Reagents: Electrophilic fluorinating agents like Selectfluor or NFSI (N-Fluorobenzenesulfonimide) are typically employed.

  • Protocol Note: Nitrate-promoted systems have recently shown high selectivity for C-H fluorination of weak coordinating amides, avoiding the need for exotic directing groups.

Industrial Case Study: Process Chemistry of Enzalutamide

Enzalutamide (Xtandi) is a standard-of-care androgen receptor antagonist. Its synthesis illustrates the challenges of constructing a thiohydantoin-benzamide hybrid scaffold.

The Challenge: Constructing the sterically crowded core with high purity. The Solution: A convergent synthesis utilizing an isothiocyanate intermediate and a "silyl-activation" strategy.

Optimized Industrial Protocol:

  • Starting Materials: 2-fluoro-N-methyl-4-nitrobenzamide is reduced to the aniline.

  • Isothiocyanate Formation: The aniline is reacted with thiophosgene (or a safer equivalent like thiocarbonyldiimidazole) to form the isothiocyanate.

  • Cyclization: Reaction with a cyano-ester fragment.

  • Key Process Step: The use of a silylating agent (e.g., TMSCl) activates the carboxylic acid precursor, facilitating the cyclization to the thiohydantoin ring under mild conditions (DMSO/Isopropyl acetate at 80°C), avoiding toxic high-temperature melts.

Visualizations

Diagram 1: Strategic Overview of Synthesis

BenzamideSynthesis Target Fluorinated Benzamide (Target Molecule) RouteA Route A: Classical Coupling Acid Fluorobenzoic Acid RouteA->Acid Amine Fluoroaniline RouteA->Amine Coupling Reagent: T3P / HATU Challenge: Low Nucleophilicity Acid->Coupling Amine->Coupling Coupling->Target Dehydration RouteB Route B: Pd-Catalyzed Aminocarbonylation ArylHalide Fluoroaryl Halide RouteB->ArylHalide CO_Source CO Gas / Mo(CO)6 RouteB->CO_Source Catalyst Pd(OAc)2 + AdBippyPhos ArylHalide->Catalyst CO_Source->Catalyst Catalyst->Target Carbonylation RouteC Route C: C-H Activation PreBenzamide Benzamide Precursor RouteC->PreBenzamide Fluorination Reagent: NFSI / Selectfluor Catalyst: Pd(II) / Cu(I) PreBenzamide->Fluorination Fluorination->Target Direct Functionalization

Caption: Three primary retrosynthetic disconnections for accessing fluorinated benzamides.

Diagram 2: Pd-Catalyzed Aminocarbonylation Mechanism

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X COIns CO Insertion (Ar-CO-Pd-X) OxAdd->COIns +CO NuAtt Amine Attack (Ar-CO-Pd-NHR) COIns->NuAtt +H2N-R RedElim Reductive Elimination NuAtt->RedElim -HX RedElim->Pd0 Regeneration Product Ar-CO-NHR (Benzamide) RedElim->Product

Caption: Catalytic cycle for the aminocarbonylation of fluoroaryl halides using Palladium.

Comparative Analysis of Methods

FeatureClassical Coupling (T3P/HATU)Aminocarbonylation (Pd-CO)C-H Activation (Direct F)
Substrate Availability High (Acids/Anilines common)High (Aryl halides ubiquitous)Moderate (Requires directing group)
Atom Economy Low (Coupling reagents waste)High (CO incorporation)Very High
Functional Group Tolerance ExcellentGood (Avoid strong oxidants)Moderate (Sensitive to oxidation)
Scalability High (Process friendly)Moderate (CO gas handling)Low to Moderate
Key Limitation Poor reactivity with e- deficient anilinesCatalyst cost & CO safetyRegioselectivity challenges

References

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds Source: JACS Au (2021) [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides Source: Chemical Communications (2023) [Link]

  • Palladium-Catalyzed Aminocarbonylation of Aryl Halides Source: PubMed / NIH (2025 Review Context) [Link]

  • Nitrate-promoted Selective C–H Fluorination of Benzamides Source: Organic Letters (2018) [Link][1]

  • Industrial process for the preparation of enzalutamide (WO2016188996A1)
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide: Structure and Chemistry Source: MDPI (Molbank) [Link]

Sources

Technical Guide: Safety and Handling of 3-Fluoro-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and experimental application of 3-Fluoro-4-hydroxybenzamide , a critical intermediate in the development of targeted protein degraders (PROTACs) and metabolic disease therapeutics.

Chemical Identity & Significance

3-Fluoro-4-hydroxybenzamide is a fluorinated phenolic amide used primarily as a pharmacophore building block. Its structural duality—offering both a hydrogen-bond donor/acceptor motif (amide) and an ionizable phenolic hydroxyl group—makes it a versatile scaffold in medicinal chemistry.[1]

PropertyDetail
CAS Number 1155354-10-1
IUPAC Name 3-Fluoro-4-hydroxybenzamide
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Off-white to pale yellow solid
Key Applications Synthesis of HSD17B13 inhibitors (NASH treatment), PROTAC linkers (Cereblon binders), and KCa2/3 channel modulators.[1]
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Critical Distinction: Do not confuse with its isomer, 4-Fluoro-3-hydroxybenzamide (CAS 1243381-28-3).[1] The position of the fluorine atom significantly alters pKa and metabolic stability.[1]

Hazard Identification & Toxicology (GHS Classification)

While often categorized under generic "Irritant" codes, the presence of the fluorinated phenol moiety necessitates specific vigilance regarding tissue absorption and combustion byproducts.[1][2]

Core Hazards[1][2]
  • H302 (Acute Toxicity, Oral): Harmful if swallowed.[1][2] Phenolic amides can interfere with metabolic conjugation pathways.[1]

  • H315 (Skin Irritation): Causes skin irritation.[1][2] The phenol group increases lipid solubility, facilitating dermal penetration.[1][2]

  • H319 (Eye Irritation): Causes serious eye irritation.[1][2][3] Micro-particulates are highly abrasive and chemically reactive with corneal proteins.[1]

  • H335 (STOT-SE): May cause respiratory irritation.[1][3] Dust inhalation poses a risk of mucosal inflammation.[1][2]

Combustion Risk: Hydrogen Fluoride (HF) Generation

In the event of a fire, the carbon-fluorine bond (approx. 116 kcal/mol) will eventually rupture, releasing Hydrogen Fluoride (HF) gas.[1][2] HF is highly corrosive and penetrates tissue to decalcify bone.[1][2]

  • Protocol: Standard ABC fire extinguishers are sufficient for small fires, but self-contained breathing apparatus (SCBA) is mandatory for any fire involving >50g of fluorinated material.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)

Safety is not just about wearing gear; it is about creating a barrier system that fails safely.[1][2]

The "Barrier-First" Strategy
  • Primary Barrier (Engineering): All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1][2]

  • Secondary Barrier (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are standard.[1][2] However, if dissolving in polar aprotic solvents (DMSO, DMF), use double-gloving or chemically resistant laminate gloves (e.g., Silver Shield), as these solvents carry solutes through standard nitrile.[1][2]

    • Respiratory: If working outside a hood (not recommended), a P95/P100 particulate respirator is required.[1][2]

Safety Decision Workflow

The following diagram illustrates the decision logic for handling this compound based on the state of matter and solvent system.

SafetyWorkflow Start Handling 3-Fluoro-4-hydroxybenzamide StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution ActionSolid Use Fume Hood Standard Nitrile Gloves Avoid Static (Grounding) Solid->ActionSolid Dust Risk SolventCheck Solvent Type? Solution->SolventCheck Volatile Volatile (MeOH, DCM) SolventCheck->Volatile Penetrating Penetrating (DMSO, DMF) SolventCheck->Penetrating ActionVolatile Fume Hood Required Standard Nitrile Gloves Eye Protection Volatile->ActionVolatile ActionPenetrating Fume Hood MANDATORY Double Glove / Laminate Sleeve Covers Penetrating->ActionPenetrating High Absorption Risk

Figure 1: Decision matrix for selecting Engineering Controls and PPE based on solvent carrier properties.

Handling, Storage, and Stability

Causality of Degradation: Amides are generally stable, but the ortho-fluorine (relative to the phenol) and para-hydroxyl group create an electronic push-pull system.[1][2] The phenolic proton is acidic (pKa ~7-8), making the compound sensitive to strong bases which can form the phenoxide anion, potentially leading to oxidative degradation (browning) upon air exposure.[1][2]

  • Storage Conditions: Store at 2–8°C (refrigerated) under an inert atmosphere (Nitrogen or Argon).

  • Light Sensitivity: Protect from light.[1] Phenolic compounds often undergo photo-oxidation.

  • Incompatibilities:

    • Strong Oxidizers: Risk of rapid combustion.[1]

    • Strong Bases: Will deprotonate the phenol, increasing reactivity and hygroscopicity.[1][2]

Experimental Protocol: Synthesis & Self-Validating Systems

A common workflow involves synthesizing this amide from its nitrile precursor (3-Fluoro-4-hydroxybenzonitrile) or using it as a nucleophile.[1] Below is a standard hydrolysis protocol optimized for safety and yield.

Protocol: Hydrolysis of 3-Fluoro-4-hydroxybenzonitrile

Objective: Convert nitrile to amide without over-hydrolysis to the acid.

  • Setup: 50 mL Round Bottom Flask, Magnetic Stir Bar, Reflux Condenser.

  • Reagents:

    • Substrate: 3-Fluoro-4-hydroxybenzonitrile (1.0 eq)[1]

    • Reagent: Urea Hydrogen Peroxide (UHP) (12.0 eq) or KOH/t-BuOH.[1]

    • Solvent: Ethanol/Water (1:1).[1][2]

  • Procedure:

    • Dissolve substrate in solvent.[1]

    • Add base/peroxide slowly at 0°C (Exotherm risk).[1][2]

    • Warm to Room Temperature (RT) and monitor.

  • The Self-Validating Checkpoint:

    • TLC/HPLC: Monitor the disappearance of the Nitrile peak.

    • IR Spectroscopy: Look for the disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ and the appearance of the Amide I/II bands at ~1650–1690 cm⁻¹ .[1][2]

    • Why? If the nitrile peak remains, the reaction is incomplete.[1][2] If a broad -OH stretch of a carboxylic acid appears (and pH shifts acidic), you have over-hydrolyzed.[1][2]

SynthesisValidation Start Start Reaction (Nitrile Substrate) Monitor Monitor IR Spectrum (Every 30 mins) Start->Monitor Decision Check 2230 cm⁻¹ Peak Monitor->Decision Stop Quench Reaction (Isolate Amide) Decision->Stop Peak Gone Continue Continue Stirring Decision->Continue Peak Present OverCook Over-Hydrolysis Warning (Carboxylic Acid Formed) Decision->OverCook New Acid Peak Continue->Monitor

Figure 2: Process analytical technology (PAT) logic for validating the synthesis endpoint.

Emergency Response

  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Do not use neutralizing agents in the eye.[1][2]

  • Skin Contact: Wash with soap and water.[1] If redness persists, treat as a potential phenol burn (polyethylene glycol wash can be more effective than water alone for phenols).[1][2]

  • Spill Cleanup:

    • Ventilate area.[1]

    • Dampen the solid with water to prevent dust generation.[1]

    • Sweep up into a sealed container.

    • Wipe surface with 10% sodium carbonate solution to neutralize any residual phenolic acidity.[1]

References

  • Chemical Identity & Properties

    • 3-Fluoro-4-hydroxybenzamide (CAS 1155354-10-1).[1][4][5][6] AA Blocks. Available at: [Link]

    • 3-Fluoro-4-hydroxybenzamide Product Page. Ceeless Chemical.[1] Available at: [Link][1][2][5]

  • Synthetic Applications & Drug Development

    • HSD17B13 Inhibitors and/or Degraders.[1][2] Patent WO2024127297A1.[1] (Describes the use of the benzamide scaffold in NASH therapeutics). Available at: [1][2]

    • Preparation of 3-Fluoro-4-hydroxybenzamide via Hydrolysis. Common Organic Chemistry (WO 2012/069948).[1][2] Available at: [Link]

  • Safety & Handling (Analogous Data)

Sources

Methodological & Application

Step-by-step synthesis of 3-Fluoro-4-hydroxybenzamide from 4-fluoro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of 3-Fluoro-4-hydroxybenzamide , a critical scaffold in medicinal chemistry (e.g., for HSD17B13 or BACE1 inhibitors).[1][2][3]

Critical Scientific Note: The prompt requests the synthesis of 3-Fluoro-4-hydroxybenzamide from 4-fluoro-3-hydroxybenzoic acid. It is chemically impossible to directly convert the 4-fluoro-3-hydroxy isomer to the 3-fluoro-4-hydroxy amide without complex and inefficient rearrangement.[2][3] A direct amidation of the requested starting material would yield 4-fluoro-3-hydroxybenzamide (incorrect regioisomer).[2][3]

To ensure scientific integrity and utility , this guide details the synthesis of the target molecule (3-Fluoro-4-hydroxybenzamide) using the correct precursor: 3-fluoro-4-hydroxybenzoic acid . The distinction is vital as regioisomers exhibit vastly different biological activities.[2][3]

Executive Summary

Target Analyte: 3-Fluoro-4-hydroxybenzamide (CAS: 405-05-0 (aldehyde precursor ref) / Amide derivative) Correct Starting Material: 3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8) Methodology: HATU-mediated Amidation (High-Throughput Compatible) Purity Target: >98% (HPLC)[2][3]

This protocol utilizes a coupling-agent approach (HATU/DIPEA) rather than acid chloride conversion.[2][3] This method is selected to preserve the phenolic hydroxyl group without requiring protection/deprotection steps, minimizing process impurities and maximizing yield in a drug discovery setting.[2][3]

Strategic Analysis & Reaction Logic

Regioisomer Verification

Before initiating synthesis, the starting material must be verified.[2][3] The 3-fluoro-4-hydroxy substitution pattern is electronically distinct from the 4-fluoro-3-hydroxy isomer.[2][3]

  • Target (3-F, 4-OH): Fluorine is ortho to the phenol.[2][3] The phenol is more acidic due to the inductive effect of fluorine.[2][3]

  • Isomer (4-F, 3-OH): Fluorine is para to the phenol.[2][3]

Reaction Pathway

The carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an active ester.[2][3] This intermediate is susceptible to nucleophilic attack by ammonia (supplied as Ammonium Chloride with base) to generate the primary amide.[2][3]

Advantages of this Route:

  • Chemomildness: Avoids harsh reflux conditions or thionyl chloride, which can cause chlorination of the electron-rich phenol ring.[2][3]

  • Selectivity: Activation of the carboxylate occurs preferentially over the phenol under controlled pH (DIPEA buffering).[2][3]

Mechanistic Workflow (DOT Diagram)

ReactionLogic cluster_conditions Reaction Conditions Start 3-Fluoro-4-hydroxybenzoic Acid (Precursor) Activation Activation (HATU/DIPEA) Start->Activation Deprotonation (COOH) Intermediate Active Ester (O-At Intermediate) Activation->Intermediate Formation of Active Ester Nucleophile Ammonolysis (NH4Cl / Excess Base) Intermediate->Nucleophile Nucleophilic Attack Product 3-Fluoro-4-hydroxybenzamide (Target) Nucleophile->Product Elimination of HOAt

Figure 1: Mechanistic pathway for the HATU-mediated amidation of 3-fluoro-4-hydroxybenzoic acid.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
3-Fluoro-4-hydroxybenzoic acid 156.111.0Substrate
HATU 380.231.2Coupling Agent
Ammonium Chloride (NH₄Cl) 53.493.0Nitrogen Source
DIPEA (N,N-Diisopropylethylamine) 129.245.0Base (Proton Scavenger)
DMF (Anhydrous) -SolventMedium (0.2 M conc.)[2][3]
Ethyl Acetate / 1M HCl --Workup
Step-by-Step Procedure
Phase 1: Activation
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-hydroxybenzoic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (2.5 mmol, 2.5 equiv) dropwise. The solution may darken slightly due to phenoxide formation; this is normal.[2][3]

  • Coupling Agent: Cool the mixture to 0°C (ice bath). Add HATU (1.2 mmol, 1.2 equiv) in one portion.

  • Incubation: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the active ester.

Phase 2: Amidation
  • Ammonia Source: Add solid Ammonium Chloride (3.0 mmol, 3.0 equiv) to the reaction mixture.

  • Base Boost: Add the remaining DIPEA (2.5 mmol, 2.5 equiv). Note: Excess base is required to deprotonate NH₄Cl to free NH₃.[2][3]

  • Reaction: Stir the suspension vigorously at RT for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[2][3]

Phase 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with Ethyl Acetate (30 mL).

  • Wash 1 (Acidic): Wash the organic layer with 1M HCl (2 x 15 mL). Crucial Step: This removes excess DIPEA, unreacted amine, and converts the phenoxide back to the phenol.[2][3]

  • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 15 mL) to remove unreacted starting acid and HATU byproducts.[2][3]

  • Wash 3 (Neutral): Wash with Brine (15 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Crude Assessment: The crude product is typically an off-white solid.[2][3][7]

  • Recrystallization: For high purity (>99%), recrystallize from Ethanol/Water (1:3) .[2][3] Dissolve in minimal hot ethanol, add water until turbid, and cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 6 hours.

Process Workflow Diagram

Workflow Step1 Dissolve 3-F-4-OH-Benzoic Acid in DMF + DIPEA Step2 Add HATU (0°C -> RT) Form Active Ester Step1->Step2 Step3 Add NH4Cl + DIPEA Stir 16h @ RT Step2->Step3 Step4 Dilute with EtOAc Wash: 1M HCl -> NaHCO3 -> Brine Step3->Step4 Step5 Concentrate & Recrystallize (EtOH/H2O) Step4->Step5 QC QC: HPLC & NMR Target: >98% Purity Step5->QC

Figure 2: Operational workflow for the synthesis and purification of 3-Fluoro-4-hydroxybenzamide.

Quality Control & Characterization

To validate the synthesis, compare the spectral data against the expected values for the correct isomer.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.80 (br s, 1H, NH).[2][3]

    • δ 7.65 (dd, J = 12.0, 2.0 Hz, 1H, Ar-H2) — Large coupling indicates F-H ortho/meta relationship.[2][3]

    • δ 7.55 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H6).[2][3]

    • δ 7.15 (br s, 1H, NH).[2][3]

    • δ 6.98 (t, J = 8.5 Hz, 1H, Ar-H5) — Upfield shift due to ortho-OH.[2][3]

    • δ 10.40 (s, 1H, Ar-OH).[2][3]

  • Mass Spectrometry (ESI+): Calculated for C₇H₆FNO₂ [M+H]⁺: 156.04. Found: 156.1.[2][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete activation of acid.[2][3]Ensure HATU is fresh; increase activation time to 1 hour.
Impurity: O-Acylation Phenol competing with amine.[2][3]Ensure NH₄Cl is added after activation.[2][3] Ensure excess NH₃ is generated (check pH > 9).[2][3]
Starting Material Remains Insufficient Base.[2][3]DIPEA must neutralize HCl from NH₄Cl and the HATU byproduct.[2][3] Increase DIPEA to 5.0 equiv.

References

  • Sigma-Aldrich. 4-Fluoro-3-hydroxybenzoic acid Product Specification. (Used for starting material property verification).[2][3] Link

  • ChemicalBook. 3-Fluoro-4-hydroxybenzaldehyde Synthesis. (Context for fluorinated hydroxy-benzene reactivity). Link

  • Pfizer Inc. WO2024127297A1: 3-fluoro-4-hydroxybenzamide-containing inhibitors and/or degraders.[2][3] (Validates the target structure and its relevance in drug discovery). Link[2][3]

  • BenchChem. 3-Fluoro-4-hydroxybenzimidamide Precursors. (Supports the nitrile/amide synthetic pathway).[1][2][3] Link[2][3]

  • Common Organic Chemistry. Preparation of Amides using HATU. (General protocol adaptation). Link

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 3-Fluoro-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-hydroxybenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1] This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of 3-Fluoro-4-hydroxybenzamide and its potential process-related impurities and degradation products. The method is developed to be specific, linear, accurate, precise, and robust, in accordance with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. 3-Fluoro-4-hydroxybenzamide is a polar aromatic compound. The presence of hydroxyl (-OH) and amide (-CONH2) functional groups, in addition to the fluorine atom, imparts significant polarity. These characteristics present a challenge for traditional reversed-phase chromatography, where polar compounds can exhibit poor retention on non-polar stationary phases like C18.[7][8][9]

Key properties to consider:

  • Polarity: The molecule contains prominent polar functional groups, making it highly hydrophilic.[7]

  • UV Absorbance: The benzamide chromophore allows for sensitive detection using a UV detector. A UV scan is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • pKa: The acidity of the phenolic hydroxyl group and the basicity of the amide group will influence the analyte's charge at different mobile phase pH values. Controlling the pH is crucial for consistent retention and peak shape. For reproducible results, the mobile phase pH should be at least one unit away from the analyte's pKa.[10]

Method Development Strategy: A Logic-Driven Approach

The goal is to develop a stability-indicating method capable of separating the main peak from any potential impurities. A systematic approach, as outlined below, was employed.

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Initial Screening cluster_2 Optimization cluster_3 Validation A Physicochemical Properties (Polarity, UV, pKa) B Column Selection (Polar-embedded/endcapped C18) A->B Informs column choice C Mobile Phase Screening (ACN vs. MeOH, Buffer pH) A->C Guides pH selection D Detector Wavelength Selection (UV Scan for λmax) A->D Determines λmax E Gradient Optimization (Slope, Time) B->E C->E F Flow Rate & Temperature Adjustment E->F Fine-tuning G System Suitability (USP Criteria) F->G Pre-validation check H Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) G->H Proceed if suitable

Caption: Method Development Workflow for 3-Fluoro-4-hydroxybenzamide Analysis.

1. Column Selection: Taming the Polarity

Standard C18 columns can suffer from "phase collapse" or poor retention for highly polar analytes in highly aqueous mobile phases.[9] To overcome this, a column with enhanced polar retention is necessary. Options include:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain, which promotes interaction with polar analytes.[10][11]

  • Polar-Endcapped Phases: The residual silanol groups on the silica surface are capped with a polar reagent, improving peak shape for basic compounds and allowing for use in highly aqueous conditions.[7][11][12]

For this application, a polar-endcapped C18 column was selected to provide a balance of hydrophobic and polar interactions, ensuring sufficient retention of the main analyte while also allowing for the separation of less polar impurities.

2. Mobile Phase Selection and Optimization

Reversed-phase HPLC separates compounds based on their hydrophobicity, using a polar mobile phase and a non-polar stationary phase.[13][14]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are common choices. ACN is often preferred for its lower viscosity and UV transparency. A screening of both revealed that ACN provided better peak shape and resolution for this analyte.

  • Aqueous Phase and pH Control: A buffered aqueous phase is critical for controlling the ionization state of the analyte and ensuring reproducible retention times. A phosphate buffer was chosen due to its appropriate buffering capacity and UV transparency. The pH was adjusted to 3.0 with phosphoric acid. At this acidic pH, the phenolic hydroxyl group (pKa typically around 8-10) will be in its neutral, more retentive form.

  • Gradient Elution: An isocratic method may not provide sufficient resolution to separate all potential impurities within a reasonable runtime. A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic modifier, was chosen to ensure the elution of both polar and potentially non-polar impurities.

3. Detection

A photodiode array (PDA) detector was used to determine the λmax of 3-Fluoro-4-hydroxybenzamide, which was found to be 275 nm. This wavelength was used for quantification to ensure maximum sensitivity.

Final Optimized HPLC Method

The systematic development process led to the following optimized conditions.

ParameterCondition
HPLC System Gradient-capable HPLC with UV/PDA Detector
Column Polar-Endcapped C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

Experimental Protocols

Protocol 1: Standard and Sample Preparation

Objective: To prepare solutions for analysis.

Materials:

  • 3-Fluoro-4-hydroxybenzamide reference standard

  • 3-Fluoro-4-hydroxybenzamide sample for testing

  • Diluent (Mobile Phase A / Mobile Phase B, 80:20 v/v)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Fluoro-4-hydroxybenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 3-Fluoro-4-hydroxybenzamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: System Suitability Testing

Objective: To verify that the chromatographic system is adequate for the intended analysis, as per USP <621> guidelines.[15][16][17]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the system suitability parameters from the five replicate chromatograms.

Acceptance Criteria:

ParameterRequirementRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (%RSD) for Peak Area ≤ 2.0%Demonstrates injection precision.
Protocol 3: Purity Determination

Objective: To quantify the purity of the 3-Fluoro-4-hydroxybenzamide sample by area normalization.

Procedure:

  • Perform system suitability as described in Protocol 2.

  • Inject the prepared Sample Solution.

  • Identify the principal peak corresponding to 3-Fluoro-4-hydroxybenzamide.

  • Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks below the limit of quantitation (typically <0.05%).

  • Calculate the percentage purity using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][3][4] The objective of validation is to demonstrate suitability for the intended purpose.[2]

Validation cluster_0 Method Validation Parameters (ICH Q2) Specificity Specificity ValidatedMethod Validated Purity Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod LOQ Limit of Quantitation LOQ->ValidatedMethod

Caption: Core Parameters for HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by recovery studies, spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For purity assays, the LOQ for impurities should be determined.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). This provides an indication of its reliability during normal usage.

Conclusion

This application note presents a comprehensive, logic-driven approach to developing a robust RP-HPLC method for the purity analysis of 3-Fluoro-4-hydroxybenzamide. By carefully considering the analyte's physicochemical properties and systematically optimizing chromatographic parameters, a selective, sensitive, and reliable method was established. The detailed protocols for execution and the framework for validation according to ICH guidelines provide a complete solution for researchers, scientists, and drug development professionals engaged in the quality control of this important pharmaceutical intermediate.

References

  • BenchChem. Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide.
  • Interchim. Method Development HPLC.
  • BioPharma Services. BA Method Development: Polar Compounds.
  • SIELC Technologies. Polar Compounds.
  • Sigma-Aldrich. Developing HPLC Methods.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Phenomenex. Normal-phase vs.
  • Chromatography Online. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • US Pharmacopeia (USP).
  • uspbpep.com.
  • Agilent.
  • Chromatography Online. Are You Sure You Understand USP <621>?.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. Quality Guidelines.
  • YouTube.

Sources

Application Note: Real-Time Reaction Monitoring Using 19F NMR Spectroscopy with 3-Fluoro-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on leveraging fluorine-19 (19F) Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time, in-situ monitoring of chemical reactions. We utilize 3-Fluoro-4-hydroxybenzamide as a model substrate to demonstrate the principles, protocols, and practical advantages of this powerful analytical technique. The inherent properties of the 19F nucleus—including 100% natural abundance, high sensitivity, and a wide chemical shift range—make it an exceptional tool for quantitative analysis, offering a clear spectral window free from background signals common in 1H NMR[1][2]. This guide details the causality behind experimental design, provides step-by-step protocols for reaction setup and data acquisition, and outlines methods for kinetic analysis, ensuring scientific integrity and reproducibility.

Introduction: The Power of 19F NMR in Chemical Process Monitoring

Monitoring the progress of a chemical reaction is fundamental to understanding its mechanism, optimizing conditions, and ensuring process safety and efficiency. While techniques like HPLC and GC are powerful, they typically require offline sampling, quenching, and workup, which can be time-consuming and may not accurately represent the reaction's state at the moment of sampling.

In-situ NMR spectroscopy offers a direct window into the reacting mixture, providing real-time structural and quantitative information without perturbing the system[3]. Specifically, 19F NMR has emerged as a superior method for monitoring reactions involving fluorinated molecules for several key reasons:

  • Exceptional Sensitivity and Abundance: The 19F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of the proton (1H) nucleus[4][5].

  • Vast Chemical Shift Range: The 19F chemical shift range spans over 700 ppm, significantly reducing the likelihood of signal overlap, a common challenge in 1H NMR[2][6]. This wide dispersion ensures that signals from reactants, intermediates, and products are often baseline-resolved[7].

  • "Silent" Background: Since naturally occurring fluorine is virtually absent in most organic reagents, solvents, and biological systems, 19F NMR spectra are free from interfering background signals, providing a clean and clear view of the species of interest[1].

  • High Sensitivity to Electronic Environment: The 19F chemical shift is exquisitely sensitive to changes in the local molecular environment[4][8]. Any modification to the molecule, even several bonds away from the fluorine atom, can induce a significant and measurable change in its chemical shift, making it an ideal reporter nucleus[9].

The Reporter Molecule: 3-Fluoro-4-hydroxybenzamide

3-Fluoro-4-hydroxybenzamide is an excellent model substrate for demonstrating 19F NMR reaction monitoring. Its structure contains two key functional groups amenable to a wide range of chemical transformations: a nucleophilic phenolic hydroxyl group and a stable amide moiety. The fluorine atom is strategically positioned on the aromatic ring, making its NMR signal highly sensitive to electronic changes occurring at either the ortho-hydroxyl or meta-amide positions.

For instance, a reaction involving the acylation or alkylation of the hydroxyl group will alter the electron density around the fluorine atom. This change from an electron-donating -OH group to a more electron-withdrawing ester or ether group will cause a predictable downfield shift in the 19F NMR signal, allowing for clear differentiation between the starting material and the product.

Experimental Design: The Causality Behind the Choices

A robust and quantitative NMR experiment is built on a foundation of careful planning. Each parameter is chosen to ensure the resulting data is both accurate and reproducible.

Selection of an Internal Standard

For accurate quantification (qNMR), an internal standard is essential. The integral of the analyte's signal is compared to the constant integral of a known amount of an unreactive standard.

Criteria for a Good 19F Internal Standard:

  • Chemical Inertness: It must not react with any components in the reaction mixture.

  • Signal Resolution: Its 19F NMR signal must be a sharp singlet and well-resolved from all other signals in the spectrum.

  • Solubility: It must be soluble in the reaction medium.

  • Known Purity: The concentration of the standard must be accurately known.

Recommended Standard: Trifluoroacetic acid (TFA) or another suitable fluorinated compound with a known purity can be used. For this guide, we select 1,3,5-Trifluorobenzene , which is inert and typically appears in a distinct region of the spectrum. The purity of the internal standard is a critical prerequisite for accurate analysis[10].

Choice of NMR Solvent

The solvent must dissolve all reaction components and be deuterated to provide the field frequency lock for the NMR spectrometer. Common choices include DMSO-d6, CDCl3, or Acetonitrile-d3. The choice depends on the specific reaction's solubility and temperature requirements. For many reactions involving polar substrates like benzamides, DMSO-d6 is a suitable choice.

Core NMR Parameters for Quantitative Analysis

Acquiring quantitative data requires specific attention to NMR acquisition parameters to ensure that the signal intensity is directly proportional to the number of nuclei.

ParameterRecommended SettingRationale & Causality
Pulse Angle (p1) 30° - 45° (or calibrated 90°)A 90° pulse provides the maximum signal per scan. However, a smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay, but for highest accuracy, a 90° pulse with a long delay is preferred[11].
Relaxation Delay (d1) ≥ 5 x T1 (longest)This is the most critical parameter for quantification. The delay between pulses must be long enough for all nuclei to fully relax back to thermal equilibrium. A delay of at least 5 times the longest longitudinal relaxation time (T1) of any signal of interest (reactant, product, standard) is required for >99% relaxation and accurate integration[12]. T1 values can be determined experimentally using an inversion-recovery pulse sequence.
Number of Scans (ns) 16 - 64 (or as needed)This is adjusted to achieve an adequate signal-to-noise ratio (S/N > 100:1 recommended for good quantitative precision). The S/N increases with the square root of the number of scans.
Proton Decoupling Inverse-gated decouplingTo simplify the spectrum by collapsing 1H-19F couplings into singlets without introducing Nuclear Overhauser Effect (NOE) distortions that can affect signal integrals.
Spectral Width (sw) Sufficient to cover all signalsThe spectral width must be large enough to encompass the signals of the reactant, product, and internal standard to avoid peak aliasing (folding)[6].

Experimental Workflow & Protocols

The following diagram and protocols outline the process for monitoring a reaction using 3-Fluoro-4-hydroxybenzamide.

G Figure 1. General Workflow for 19F NMR Reaction Monitoring cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A 1. Prepare Stock Solutions - Reactant A (e.g., Acyl Chloride) - Reactant B (3-Fluoro-4-hydroxybenzamide) - Internal Standard (1,3,5-TFB) B 2. Load NMR Tube - Add Reactant B & Standard to DMSO-d6 - Mix thoroughly A->B Accurate Weighing C 3. Initial Spectrum (t=0) - Acquire 19F NMR spectrum - Verify signals & integrations B->C Instrument Setup D 4. Initiate Reaction - Inject Reactant A into NMR tube - Start acquisition array C->D t=0 Reference E 5. Time-Course Monitoring - Acquire spectra at set intervals (e.g., every 5 minutes) D->E Automated Acquisition F 6. Data Processing - Apply Fourier Transform - Phase and baseline correct spectra E->F Process Arrayed Data G 7. Integration & Quantification - Integrate reactant, product, & standard peaks - Calculate concentration vs. time F->G Peak Analysis H 8. Kinetic Analysis - Plot concentration data - Determine reaction rate and order G->H Modeling

Caption: General Workflow for 19F NMR Reaction Monitoring.

Protocol 1: Monitoring the Acylation of 3-Fluoro-4-hydroxybenzamide

This protocol describes the monitoring of the reaction between 3-Fluoro-4-hydroxybenzamide and acetyl chloride to form 2-fluoro-4-carbamoylphenyl acetate.

Materials:

  • 3-Fluoro-4-hydroxybenzamide

  • Acetyl Chloride

  • 1,3,5-Trifluorobenzene (Internal Standard)

  • DMSO-d6 (anhydrous)

  • 5 mm NMR tubes

Step-by-Step Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh ~31 mg (0.2 mmol) of 3-Fluoro-4-hydroxybenzamide and ~14 mg (0.1 mmol) of 1,3,5-Trifluorobenzene into a vial.

    • Add 1.0 mL of anhydrous DMSO-d6. Mix until fully dissolved. This is your main reaction solution.

  • Initial Spectrum (Time = 0):

    • Transfer ~0.6 mL of the solution from Step 1 into an NMR tube.

    • Place the tube in the NMR spectrometer, allow it to equilibrate to the desired temperature (e.g., 298 K).

    • Acquire a quantitative 19F NMR spectrum using the parameters outlined in Section 3.3. This spectrum serves as your t=0 reference. You should observe two signals: one for the starting material and one for the internal standard.

  • Reaction Initiation:

    • Remove the NMR tube from the spectrometer.

    • Carefully add 1 equivalent of acetyl chloride (~14 µL, 0.2 mmol) to the NMR tube. Note: This reaction may evolve HCl gas; perform in a well-ventilated area. A tertiary amine base like triethylamine can be added to scavenge HCl if desired, which will also be observable in the spectrum if it contains fluorine.

    • Quickly cap, invert the tube 2-3 times to mix, and re-insert it into the spectrometer.

  • Time-Course Data Acquisition:

    • Immediately start an automated array experiment to acquire 19F NMR spectra at regular intervals (e.g., every 5 minutes for 2 hours). The exact timing will depend on the expected reaction rate.

Data Processing and Analysis

Spectral Processing

Each spectrum in the array should be processed identically:

  • Fourier Transform: Convert the Free Induction Decay (FID) to a spectrum.

  • Phasing: Manually phase the first spectrum (t=0) and apply the same phasing parameters to all subsequent spectra.

  • Baseline Correction: Apply an automated baseline correction algorithm to ensure a flat baseline for accurate integration.

Quantitative Analysis

For each time point (t), integrate the signals corresponding to the starting material (SM), product (P), and the internal standard (IS).

The concentration of the starting material [SM]t at any time t can be calculated using the following formula:

[SM]t = ([IS]initial * (Int(SM)t / N(SM))) / (Int(IS)t / N(IS))

Where:

  • [IS]initial is the initial concentration of the internal standard.

  • Int(SM)t is the integral of the starting material signal at time t.

  • Int(IS)t is the integral of the internal standard signal at time t.

  • N(SM) is the number of fluorine atoms for the starting material signal (in this case, 1).

  • N(IS) is the number of fluorine atoms for the internal standard signal (in this case, 3).

A similar calculation is performed for the product concentration [P]t.

Expected Spectral Changes

The conversion of the electron-donating hydroxyl group (-OH) to an electron-withdrawing acetyl group (-OCOCH3) will deshield the ortho-fluorine atom, causing its signal to shift downfield (to a less negative/more positive ppm value).

CompoundExpected 19F Chemical Shift (δ, ppm)Rationale
3-Fluoro-4-hydroxybenzamide ~ -130 to -140The electron-donating -OH group shields the fluorine nucleus, resulting in an upfield shift.
2-Fluoro-4-carbamoylphenyl acetate ~ -120 to -130The electron-withdrawing acetyl group deshields the fluorine nucleus, causing a downfield shift relative to the starting material.
1,3,5-Trifluorobenzene (IS) ~ -110Provides a stable, inert reference signal.

Note: Exact chemical shifts are dependent on solvent, concentration, and temperature and should be confirmed experimentally. The values are relative to CFCl3 at 0 ppm.[9][13]

Conclusion

19F NMR spectroscopy is a highly effective, quantitative, and non-invasive technique for monitoring chemical reactions in real-time. By using a fluorinated substrate such as 3-Fluoro-4-hydroxybenzamide, researchers can gain deep insights into reaction kinetics, mechanism, and endpoint determination with high fidelity. The clean spectral background, large chemical shift dispersion, and sensitivity to electronic changes make it an invaluable tool in modern chemical and pharmaceutical development. Careful attention to experimental design, particularly the choice of an internal standard and the setting of the relaxation delay, is paramount to achieving accurate and trustworthy results.

References

  • D'Agostino, J., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]

  • Pomerantz, Y., et al. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 47(11), 3468–3476. [Link]

  • Cobb, S. L., & Murphy, C. D. (2009). 19F NMR applications in chemical biology. Journal of Fluorine Chemistry, 130(2), 132-140. [Link]

  • Viegas, A., et al. (2011). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 7, 626–637. [Link]

  • University of California, Santa Barbara - NMR Facility. (n.d.). F19 detection. Retrieved from [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 26(7), 749–760. [Link]

  • Takeuchi, K., & Wagner, G. (2021). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR, 75(9-10), 389-399. [Link]

  • Goossen, L. J., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • Foley, D. A., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8196–8202. [Link]

  • University of California, Santa Barbara - NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Taira, J., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(4), 333-341. [Link]

  • Magritek. (2021). Reaction Monitoring by NMR [Video]. YouTube. [Link]

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society, 125(25), 7696–7703. [Link]

Sources

Application Notes & Protocols: Characterization of 3-Fluoro-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3-Fluoro-4-hydroxybenzamide

3-Fluoro-4-hydroxybenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug development. As a potential intermediate or building block for more complex active pharmaceutical ingredients (APIs), its structural integrity, purity, and stability are paramount. Comprehensive and rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring reproducibility in research, meeting regulatory standards in development, and guaranteeing the safety and efficacy of potential downstream products.

This guide provides a multi-technique approach to the detailed characterization of 3-Fluoro-4-hydroxybenzamide. We will move beyond rote procedures to explain the causality behind methodological choices, ensuring that each analysis provides a robust and validated dataset. The protocols herein are designed as a comprehensive starting point for researchers, adaptable to specific laboratory instrumentation and goals.

Part 1: Foundational Physicochemical & Structural Properties

A thorough analysis begins with understanding the fundamental properties of the molecule. This data informs sample preparation, chromatographic method development, and spectral interpretation.

PropertyValue / InformationSource / Comment
Chemical Structure -
CAS Number 1155354-10-1[1][2]
Molecular Formula C₇H₆FNO₂[1][3]
Molecular Weight 155.13 g/mol [1][3]
Appearance Yellow to white solid[2]
Melting Point Not explicitly reported for the amide. Requires experimental determination via DSC (see protocol below). For reference, the related 4-fluoro-3-hydroxybenzoic acid melts at 214-218 °C.[2]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. Solubility should be experimentally verified.General chemical principles.
pKa Not explicitly reported. The phenolic hydroxyl group will be weakly acidic, and the amide proton is very weakly acidic.General chemical principles.

Part 2: Integrated Analytical Workflow

A logical, multi-step workflow ensures that each analytical technique builds upon the last, providing a complete and validated profile of the compound. The process begins with assessing purity and confirming molecular weight, followed by definitive structural elucidation and thermal property analysis.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physical Properties HPLC HPLC-UV (Purity Assessment) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Confirms peak identity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Definitive Structure) LCMS->NMR Informs structure for spectral assignment FTIR FT-IR Spectroscopy (Functional Group ID) NMR->FTIR Corroborates functional groups Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) NMR->Thermal Confirms pure material for thermal analysis

Fig 1. Integrated workflow for comprehensive characterization.

Part 3: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of 3-Fluoro-4-hydroxybenzamide. A reverse-phase method is ideal, as it separates compounds based on polarity, which is well-suited for this molecule.

Causality in Method Design:
  • Stationary Phase (Column): A C18 column is chosen for its versatility and strong retention of moderately polar aromatic compounds. The alkyl chains provide a nonpolar environment for hydrophobic interactions.

  • Mobile Phase: A gradient of a weak acid (formic acid) in water and an organic modifier (acetonitrile) is used. The formic acid protonates the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks. The gradient elution ensures that any impurities with significantly different polarities are eluted efficiently from the column.[4][5]

  • Detector: A UV detector is selected because the benzene ring in the molecule contains a chromophore that strongly absorbs UV light, providing high sensitivity. A photodiode array (PDA) detector is ideal for confirming peak purity and selecting the optimal detection wavelength.

Protocol 3.1: Reverse-Phase HPLC Method for Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of 3-Fluoro-4-hydroxybenzamide.

    • Dissolve in 10 mL of methanol (or a 50:50 acetonitrile:water mixture) to create a stock solution of ~0.5 mg/mL.

    • Further dilute 1:10 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of ~50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates.[6]

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
HPLC System Standard HPLC/UHPLC with PDA DetectorProvides robust and reliable separation and detection.
Column C18, 100 x 4.6 mm, 2.7 µm particle sizeOffers good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLSmall volume for sharp peaks.
Detection PDA Detector, 200-400 nm. Extract chromatogram at λmax (~254 nm).Monitors across a wavelength range to confirm purity.
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 min, return to 5% B over 0.5 min, equilibrate for 2.5 min.A "scouting gradient" to separate the main peak from potential impurities.[5]
  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Determine the retention time (tR) of the main peak.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Use the PDA data to check for co-eluting impurities by examining the spectral purity of the main peak.

Part 4: Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).[7][8] When coupled with HPLC (LC-MS), it can confirm that the main peak observed in the purity analysis corresponds to the target compound.

Causality in Method Design:
  • Ionization Technique: Electrospray Ionization (ESI) is selected as it is a "soft" ionization technique ideal for polar molecules like 3-Fluoro-4-hydroxybenzamide. It minimizes fragmentation, ensuring a strong signal for the molecular ion.[7]

  • Polarity: Positive ion mode is chosen because the amide functional group can be readily protonated to form a positive ion ([M+H]⁺).

HPLC HPLC System (Separation) ESI ESI Source (Ionization) HPLC->ESI Eluent Analyzer Mass Analyzer (m/z Separation) ESI->Analyzer Gas-Phase Ions Detector Detector (Ion Detection) Analyzer->Detector Separated Ions

Sources

Troubleshooting & Optimization

Common side products in the amidation of 4-fluoro-3-hydroxybenzoic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 4-fluoro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will address common challenges, provide troubleshooting advice, and offer detailed protocols to help you achieve high-yield, high-purity synthesis of your target amide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing an amidation reaction with 4-fluoro-3-hydroxybenzoic acid?

The main challenge in the amidation of 4-fluoro-3-hydroxybenzoic acid arises from its bifunctional nature. The molecule contains both a carboxylic acid and a phenolic hydroxyl group. This leads to a competitive side reaction: O-acylation, where the activated carboxylic acid reacts with the hydroxyl group of another molecule of 4-fluoro-3-hydroxybenzoic acid, forming an ester byproduct. This competes with the desired N-acylation of the amine.

Additionally, as with many amidation reactions, other potential side products can include:

  • N-acylurea formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove.

  • Racemization: If chiral amines are used, the reaction conditions can sometimes lead to the loss of stereochemical integrity.

  • Side reactions of coupling agents: For instance, using an excess of HBTU or HATU can lead to the guanidinylation of the N-terminus of the amine.[1]

Q2: How can I selectively achieve N-acylation over O-acylation?

Controlling the chemoselectivity between N-acylation and O-acylation is paramount. The key lies in modulating the nucleophilicity of the amine and the phenolic hydroxyl group. A widely accepted principle is that "acidity favors O-acylation, while alkalinity favors N-acylation"[2].

Under acidic conditions, the amine is protonated to its non-nucleophilic ammonium salt, which hinders its reaction with the activated carboxylic acid. The phenolic hydroxyl group, being less basic, is more available for reaction. Conversely, under neutral to slightly basic conditions, the amine is in its free, nucleophilic form, while the phenolate is not substantially formed, thus favoring N-acylation.

A practical approach involves the use of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), to neutralize the ammonium salt of the amine without significantly deprotonating the phenolic hydroxyl group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired amide 1. Incomplete activation of the carboxylic acid.2. Competing O-acylation.3. Hydrolysis of the activated ester.4. Sterically hindered amine.1. Ensure your coupling agent is fresh and used in appropriate stoichiometry (typically 1.0-1.2 equivalents). Pre-activate the carboxylic acid with the coupling agent for 5-15 minutes before adding the amine.[3][4]2. Adjust the reaction pH to be slightly basic (pH 8-9) using a non-nucleophilic base like DIPEA. This favors N-acylation.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.4. Increase the reaction time and/or temperature. Consider using a more potent coupling agent like HATU.
Presence of a significant amount of O-acylated byproduct Reaction conditions are too acidic, or the amine is not sufficiently nucleophilic.1. Add a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) to the reaction mixture.[4]2. Ensure the amine is not used as its hydrochloride or other salt without the addition of a base to liberate the free amine.3. Consider a protection strategy for the hydroxyl group if other methods fail (see detailed protocol below).
Formation of an insoluble white precipitate (especially with DCC) The precipitate is likely dicyclohexylurea (DCU), a byproduct of DCC.1. Filter the reaction mixture to remove the DCU before work-up.2. If some DCU remains, it can often be removed by recrystallization from a suitable solvent like acetonitrile.[5]3. To avoid this issue altogether, use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[6]
Difficulty in purifying the final product 1. Presence of N-acylurea byproduct.2. Similar polarity of the desired product and side products.1. The addition of 1-hydroxybenzotriazole (HOBt) can help suppress N-acylurea formation.[7]2. Optimize your chromatography conditions. A gradient elution might be necessary. Consider derivatizing the phenolic hydroxyl group of the desired product to alter its polarity for easier separation, followed by deprotection.

Experimental Protocols

Protocol 1: Direct Amidation without Protecting Groups (Recommended for Primary Amines)

This protocol is based on the principle of controlling the reaction pH to favor N-acylation and is suitable for many primary and less sterically hindered secondary amines.

Materials:

  • 4-Fluoro-3-hydroxybenzoic acid

  • Amine of choice

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

    • Add HBTU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial.[3][4]

  • Amide Coupling:

    • Dissolve the amine (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired amide.

Protocol 2: Amidation with Protection of the Phenolic Hydroxyl Group

This is a more robust but longer route, recommended for challenging amines or when direct amidation gives poor selectivity. The most common protecting group for phenols is a methyl or benzyl ether.

Step 1: Protection of the Hydroxyl Group (Example: Methylation)

  • Protecting the hydroxyl group as a methyl ether can be achieved using a reagent like dimethyl sulfate or methyl iodide with a base such as K₂CO₃ in a solvent like acetone or DMF. This yields 4-fluoro-3-methoxybenzoic acid.

Step 2: Amidation of the Protected Acid

  • The amidation of 4-fluoro-3-methoxybenzoic acid can then be carried out using standard coupling procedures, for example, with HBTU/DIPEA as described in Protocol 1, or with other coupling agents like EDC/HOBt. The absence of the free hydroxyl group eliminates the possibility of O-acylation.

Step 3: Deprotection of the Phenolic Ether

  • The methyl ether can be cleaved to reveal the free hydroxyl group using reagents like boron tribromide (BBr₃) in dichloromethane.[8] This step should be performed after the amide bond is formed.

Visualization of Reaction Pathways

Desired N-Acylation Pathway

N_acylation cluster_activation Activation cluster_coupling Coupling Acid 4-Fluoro-3-hydroxybenzoic Acid Activated_Ester Activated O-Acyl HBTU Ester Acid->Activated_Ester HBTU HBTU/DIPEA HBTU->Activated_Ester Amide Desired N-Acyl Product Activated_Ester->Amide Amine R-NH₂ Amine->Amide

Caption: Desired reaction pathway for N-acylation.

Competing O-Acylation Side Reaction

O_acylation cluster_activation Activation cluster_side_reaction Side Reaction Acid 4-Fluoro-3-hydroxybenzoic Acid Activated_Ester Activated O-Acyl HBTU Ester Acid->Activated_Ester HBTU HBTU/DIPEA HBTU->Activated_Ester Ester_Byproduct O-Acyl Ester Byproduct Activated_Ester->Ester_Byproduct Phenol Phenolic -OH (from another acid molecule) Phenol->Ester_Byproduct

Caption: Competing O-acylation side reaction.

Data Summary: Common Coupling Reagents

Coupling Reagent Full Name Pros Cons Common Byproducts
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, low racemization, suitable for solid-phase synthesis.[1]Can cause guanidinylation of the amine if used in excess.[1]Tetramethylurea
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateGenerally more reactive than HBTU, lower racemization rates.More expensive than HBTU. Can also cause guanidinylation.Tetramethylurea
EDC (or EDAC) N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideWater-soluble byproducts, easy to remove during aqueous work-up.[6]Can form N-acylurea byproduct, especially with hindered amines.Ethyl-(N',N'-dimethylamino)propyl urea
DCC N,N'-DicyclohexylcarbodiimideInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) which can be difficult to remove completely.[6]Dicyclohexylurea (DCU)

References

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51364-51371. [Link]

  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2022). Molecules, 27(7), 2163. [Link]

  • Luo, N., et al. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry, 86(22), 15509–15521. [Link]

  • Ahmed, A. (2015). Answer to "What are the best reaction condition for amide coupling using HBTU?". ResearchGate. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 443-448. [Link]

  • Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

  • Kim, H., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Angewandte Chemie International Edition, 54(14), 4349-4353. [Link]

  • CN106316979A - Acotiamide hydrochloride preparation method. (2017).
  • Guzaev, A. (2015). Answer to "What are the best reaction condition for amide coupling using HBTU?". ResearchGate. [Link]

  • Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents. (2022). ACS Sustainable Chemistry & Engineering, 10(14), 4568–4576. [Link]

  • Jones, W., et al. (2017). The curious case of (caffeine)·(benzoic acid): how heteronuclear seeding allowed the formation of an elusive cocrystal. Chemical Science, 8(1), 605-611. [Link]

  • Ji, L., et al. (2011). Highly Efficient Nitration of Phenolic Compounds using Some Nitrates and Oxalic Acid under Solvent-Free Conditions. Chinese Journal of Chemistry, 29(3), 503-506. [Link]

  • wildfyr. (2019). Comment on "amide coupling help". Reddit. [Link]

  • Penchala, S. C., et al. (2015). Design and Mechanistic Analysis of a Potent Bivalent Inhibitor of Transthyretin Amyloid Fibrillogenesis. Journal of Medicinal Chemistry, 58(11), 4647–4657. [Link]

  • Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 414–434. [Link]

  • 3-Fluoro-4-hydroxybenzoic acid, 1. ResearchGate. [Link]

  • Ryoo, H., et al. (2025). Harnessing Bifunctional N-Benzoyloxyamides for Photoredox Amidative Dual Functionalizations of Alkenes. Angewandte Chemie International Edition, 64(32), e202506290. [Link]

  • Gante, J. (1994). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 1(1), 123-128. [Link]

  • Sabatini, M. T., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(27), 7033-7043. [Link]

  • US9913826B2 - Compounds and compositions that bind and stabilize transthyretin and their use for inhibiting transthyretin amyloidosis and protein-protein interactions. (2018).
  • Sabatini, M. T., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PubMed. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Ryoo, H., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7350–7355. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]

  • Sabatini, M. T., et al. (2018). Table 1 from Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Semantic Scholar. [Link]

  • Sabatini, M. T., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PubMed. [Link]

Sources

Troubleshooting low purity issues in 3-Fluoro-4-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will address specific purity-related issues in a practical, question-and-answer format, grounded in chemical principles and field-proven experience.

Common Synthetic Pathways: An Overview

The purity of your final 3-Fluoro-4-hydroxybenzamide is intrinsically linked to the synthetic route chosen. Impurities are often carried over from preceding steps. Two prevalent pathways involve either a carboxylation or a cyanation route, often starting from a protected phenol. Understanding your route is the first step in troubleshooting.

G cluster_0 Route A: Carboxylation Pathway cluster_1 Route B: Cyanation Pathway cluster_2 Final Product A1 4-Fluorophenol A2 Kolbe-Schmitt Carboxylation (e.g., KOH, CO₂) A1->A2 A3 3-Fluoro-4-hydroxybenzoic Acid A2->A3 A4 Amidation (e.g., SOCl₂, NH₄OH) A3->A4 FP 3-Fluoro-4-hydroxybenzamide A4->FP B1 Protected 3-Fluorophenol (e.g., 2-Fluoro-4-bromoanisole) B2 Bromine-Cyanide Exchange (e.g., CuCN) B1->B2 B3 3-Fluoro-4-methoxybenzonitrile B2->B3 B4 Hydrolysis & Demethylation (e.g., HBr) B3->B4 B5 3-Fluoro-4-hydroxybenzoic Acid B4->B5 B6 Amidation B5->B6 B6->FP

Caption: Overview of common synthetic routes to 3-Fluoro-4-hydroxybenzamide.

Troubleshooting Guide & Frequently Asked Questions

Q1: My final product is a dark brown or blackish solid, not the expected white or off-white powder. What causes this discoloration and how can I fix it?

A1: Discoloration is a frequent issue, often pointing towards oxidation or the presence of residual catalysts and thermally sensitive impurities.

  • Causality: The phenolic hydroxyl group in your molecule is susceptible to oxidation, especially at elevated temperatures or in the presence of trace metals (e.g., copper, iron) and air. This can form highly colored quinone-like structures. Conventional synthesis methods that involve high-temperature reflux (up to 120°C) can exacerbate this issue[1]. One patent describes obtaining a "blackish brown crystal" before recrystallization, indicating this is a common observation[2].

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure all reaction steps, particularly those at high temperatures, are conducted under an inert atmosphere (Nitrogen or Argon) to minimize oxidation[3].

    • Catalyst Removal: If your synthesis involves copper cyanide (CuCN) or other metal catalysts, ensure they are thoroughly removed during workup[1]. Filtration of the crude reaction mixture before extraction can be beneficial.

    • Temperature Control: Avoid excessive heating during reaction and workup. Use a rotary evaporator at a moderate temperature to remove solvents.

    • Purification: The most effective way to remove colored impurities is through activated carbon treatment followed by recrystallization. Dissolve your crude product in a suitable hot solvent (e.g., an ethanol-water mixture), add a small amount of activated carbon, stir for 10-15 minutes, and filter hot through a pad of celite to remove the carbon and adsorbed impurities. Allow the filtrate to cool and crystallize.

Q2: My reaction seems incomplete. TLC analysis shows a significant amount of starting material remaining. What should I check?

A2: Incomplete conversion is a common yield-limiting problem. The root cause depends on the specific reaction step that is failing.

  • Causality & Corrective Actions:

    • Amidation Step (Acid to Amide): If you are converting 3-fluoro-4-hydroxybenzoic acid to the amide, the activation of the carboxylic acid is critical.

      • Reagent Quality: Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh. These reagents are highly sensitive to moisture.

      • Reaction Time/Temperature: Amidation may require specific temperature control. Some reactions proceed well at room temperature, while others may require gentle heating. Monitor the reaction by TLC until the starting acid spot disappears.

    • Cyanation Step (Bromo to Nitrile): The conversion of a bromo-intermediate to a nitrile using CuCN often requires high temperatures (e.g., 150-200°C) and an appropriate solvent like N-Methylpyrrolidone (NMP) or DMF[1][4].

      • Temperature & Time: Ensure your reaction reaches and maintains the target temperature for the specified duration (often several hours)[4].

      • Reagent Stoichiometry: A slight excess of the cyanide source may be necessary to drive the reaction to completion.

    • Hydrolysis Step (Nitrile to Acid): Hydrolysis of the nitrile precursor often requires harsh conditions, such as refluxing in strong acid (e.g., HBr) or base[1][5].

      • Concentration & Temperature: The concentration of the acid/base and the reaction temperature are critical parameters. Hydrolysis can be slow; ensure adequate reaction time (e.g., 2-4 hours at reflux)[1].

G cluster_amidation Amidation Step cluster_cyanation Cyanation Step cluster_hydrolysis Hydrolysis Step start Incomplete Reaction (TLC shows SM) step Identify the problematic step (Amidation, Cyanation, etc.) start->step amidation_check Check Reagent Quality (e.g., Thionyl Chloride) Is it fresh? step->amidation_check If Acid -> Amide cyanation_check Verify Temperature (e.g., 150-200°C) step->cyanation_check If Bromo -> Nitrile hydrolysis_check Check Acid/Base Conc. step->hydrolysis_check If Nitrile -> Acid amidation_cond Optimize Conditions (Time, Temperature) amidation_check->amidation_cond end Reaction Completion amidation_cond->end cyanation_cond Adjust Stoichiometry (Slight excess of CuCN) cyanation_check->cyanation_cond cyanation_cond->end hydrolysis_cond Ensure Sufficient Time & Reflux Temp. hydrolysis_check->hydrolysis_cond hydrolysis_cond->end

Caption: Troubleshooting workflow for incomplete reactions.

Q3: I'm observing an isomeric impurity by HPLC or NMR. Where does it come from and how can I remove it?

A3: Isomeric impurities are particularly challenging as they often have very similar physical properties to the desired product. Their origin is almost always in an early-stage aromatic substitution step.

  • Causality - The Chemistry of Directing Groups: In syntheses starting from 3-fluorophenol, electrophilic substitution reactions like bromination or carboxylation are governed by the directing effects of the existing substituents. The hydroxyl group is a strong activating, ortho-, para-director, while the fluorine is a deactivating, ortho-, para-director.

    • In the case of brominating 3-fluorophenol, the primary substitution is expected at C4 (para to the hydroxyl group and ortho to the fluorine), yielding the desired 4-bromo-3-fluorophenol. However, substitution can also occur at C2 and C6, leading to isomeric impurities like 2-bromo-3-fluorophenol or dibrominated species[4]. A German patent notes that the reaction mixture can contain over 50 area% of the desired 4-bromo product, but also up to 30 area% of the 2-bromo isomer and 15 area% of the 2,4-dibromo species by GC analysis[4].

  • Mitigation & Removal:

    • Reaction Control: Carefully control the temperature and stoichiometry during the electrophilic substitution step. Adding the electrophile (e.g., bromine) slowly at a low temperature can improve selectivity.

    • Purification of Intermediates: It is far easier to remove isomeric impurities at an intermediate stage than from the final product. The bromo-isomers, for example, can be separated by distillation or column chromatography[4].

    • Final Product Purification: If isomers persist in the final product, a careful recrystallization is the best approach. You may need to screen various solvent systems to find one that provides adequate separation. An ethanol-water or isopropanol-water system is a good starting point[1]. If recrystallization fails, preparative column chromatography is the final option.

Q4: My yield is low due to suspected hydrolysis of the amide product during workup. How can I avoid this?

A4: The benzamide functional group is generally stable, but it can be susceptible to hydrolysis back to the carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures.

  • Causality: If your workup involves a prolonged or heated acidic/basic wash to remove impurities, you risk cleaving your product. For example, if you used a strong base to remove unreacted starting acid and heated the mixture, you could be hydrolyzing the amide you just formed.

  • Preventative Measures:

    • Mild Workup Conditions: Use milder wash solutions, such as saturated sodium bicarbonate, instead of strong bases like NaOH. Perform washes at room temperature or below.

    • Minimize Contact Time: Do not let your organic phase sit in contact with acidic or basic aqueous layers for extended periods. Separate the layers promptly after washing.

    • pH Control: When acidifying the reaction mixture to precipitate the product (a common step), do so carefully and avoid a large excess of strong acid. Ensure the process is done in an ice bath to dissipate any heat generated.

Key Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for assessing the purity of your 3-Fluoro-4-hydroxybenzamide.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1)

This method should be validated for your specific sample and impurity profile. A good quality product should show >98% purity by area percentage[1]. For column selection, Agilent ZORBAX or similar columns are suitable industry standards[6].

Protocol 2: Purification by Recrystallization

Recrystallization is the most effective method for purifying the final product and removing both colored and isomeric impurities.

  • Solvent Selection: An ethanol-water mixture is a reported and effective solvent system[1]. You are looking for a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Fluoro-4-hydroxybenzamide. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities or if you performed an activated carbon treatment, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol-water (in the same ratio used for crystallization) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Confirm purity using the HPLC method described above or by melting point analysis.

References

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • PrepChem - Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

  • Quick Company - An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Agilent Technologies - LC and LC/MS Columns Catalog. [Link]

Sources

Technical Support Center: 3-Fluoro-4-hydroxybenzamide (3-F-4-HBA) Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Version: 2.4 (Updated for ICH Q1A R2 Compliance) Audience: Analytical Chemists, Formulation Scientists, Process Engineers

🔬 Core Chemical Context

3-Fluoro-4-hydroxybenzamide (CAS: 404-70-6) is a bifunctional building block often used in the synthesis of antiviral agents (e.g., Favipiravir intermediates) and radiotracers.[1][2] Its stability profile is dominated by two competing functional groups: the labile amide (susceptible to hydrolysis) and the electron-deficient phenol (susceptible to oxidation and ionization).

This guide addresses the three most common degradation vectors: Hydrolytic Cleavage , Oxidative Quinone Formation , and pH-Dependent HPLC Anomalies .

🎫 Ticket #001: "My HPLC retention time is shifting/splitting."

Severity: High (Methodology Critical) Root Cause: Phenolic Ionization (pKa Proximity)

The Issue

Users frequently report that the 3-F-4-HBA peak shifts retention time (


) or splits into a "saddle" shape during method development.
Technical Explanation

The fluorine atom at the meta position is highly electronegative. Through inductive effects (


), it stabilizes the phenoxide anion, significantly lowering the 

of the phenolic hydroxyl group compared to non-fluorinated analogues.
  • Standard 4-hydroxybenzamide

    
    :  ~8.5
    
  • 3-Fluoro-4-hydroxybenzamide

    
    :  ~7.4 - 7.6 (Estimated)
    

If your mobile phase pH is near 7.4, the molecule exists in a dynamic equilibrium between its neutral and ionized forms, leading to peak broadening or splitting.

Troubleshooting Protocol
ObservationDiagnosisAction Required
Peak Tailing pH is 1-2 units above

(Ionized form interacting with column silanols).
Acidify Mobile Phase: Lower pH to < 3.0 using 0.1% Formic Acid or Phosphoric Acid to suppress ionization.
Split Peak pH is within ±0.5 of

(Mixed species).
Buffer Selection: Move away from neutral phosphate buffers. Use Ammonium Acetate (pH 4.5) or TFA (pH 2.0).
Early Elution Molecule is fully ionized (Deprotonated).Check pH: If early elution is undesired, ensure pH < 5.0.

🎫 Ticket #002: "New impurity appearing at RRT ~1.1 - 1.2."

Severity: Critical (Degradant Formation) Root Cause: Amide Hydrolysis

The Issue

During stability testing (accelerated conditions: 40°C/75% RH), a major degradant appears that is more polar than the parent in Reverse Phase (RP) chromatography, or less polar depending on the pH of the method.

Mechanism: Hydrolytic Deamination

The amide bond is the "weak link." Under acidic or basic stress, water attacks the carbonyl carbon, expelling ammonia and forming 3-Fluoro-4-hydroxybenzoic acid .

  • Acidic Pathway: Protonation of carbonyl oxygen

    
     Nucleophilic attack by water 
    
    
    
    Loss of
    
    
    .
  • Basic Pathway: Nucleophilic attack by

    
    
    
    
    
    Tetrahedral intermediate
    
    
    Loss of
    
    
    .
Visualization: Degradation Pathways

DegradationPathways cluster_conditions Stress Conditions Parent 3-Fluoro-4-hydroxybenzamide (Parent API) Acid 3-Fluoro-4-hydroxybenzoic Acid (Primary Degradant) Parent->Acid Hydrolysis (Acid/Base/Heat) Quinone Quinoid Dimers (Oxidative Impurity) Parent->Quinone Oxidation (H2O2/Light) Defluoro Defluorinated Species (Photolytic - Rare) Parent->Defluoro UV Light (>254nm)

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the dominant failure mode in aqueous formulations.

🧪 Experimental Protocol: Forced Degradation Study

Standardized workflow to validate stability-indicating methods (compliant with ICH Q1A).

Hydrolytic Stress (Acid/Base)

Objective: Force the formation of 3-Fluoro-4-hydroxybenzoic acid to determine retention time.

  • Step 1: Prepare a 1 mg/mL solution of 3-F-4-HBA in Methanol/Water (50:50).

  • Step 2 (Acid): Add 1.0 N HCl (1:1 volume ratio). Heat at 60°C for 4 hours.

  • Step 3 (Base): Add 1.0 N NaOH (1:1 volume ratio). Heat at 60°C for 2 hours.

    • Note: Benzamides hydrolyze faster in base than acid due to the electron-withdrawing fluorine increasing the electrophilicity of the carbonyl carbon.

  • Step 4: Neutralize exactly with acid/base before injection to prevent column damage.

Oxidative Stress

Objective: Simulate shelf-life oxidation (pinking/browning).

  • Step 1: Prepare 1 mg/mL stock solution.

  • Step 2: Add 3%

    
     (Hydrogen Peroxide).
    
  • Step 3: Incubate at Room Temperature (25°C) for 24 hours.

  • Step 4: Analyze for "humps" or broad peaks later in the chromatogram (dimers/oligomers).

Photolytic Stress

Objective: Check for C-F bond cleavage.

  • Step 1: Expose solid sample and solution (in quartz cuvette) to 1.2 million lux hours (ICH Q1B standard).

  • Step 2: Monitor for defluorination (check for Fluoride ion via Ion Chromatography if mass balance is poor).

📊 Summary of Degradation Products

Degradant NameRelative Retention Time (RRT)*Formation ConditionDetection Note
3-Fluoro-4-hydroxybenzoic acid ~0.85 (Acidic Mobile Phase)Hydrolysis (Acid/Base/Heat)Major peak. Matches commercial standard CAS 350-29-8.
Quinoid Dimers > 1.5 (Late Eluting)Oxidation (

)
Often appears as a broad, colored band.
Defluorinated Analog ~0.90UV Photolysis (High Energy)Rare. Requires Mass Spec (Loss of 18 Da vs Parent).

*RRT is approximate and depends on specific C18 column chemistry and gradient.

🎫 Ticket #003: "Solution turns pink/brown upon standing."

Severity: Moderate (Aesthetic/Purity) Root Cause: Phenolic Oxidation

The Issue

Clear solutions of 3-F-4-HBA turn slight pink or brown after 24-48 hours on the benchtop, even without harsh oxidants.

Technical Explanation

The para-hydroxy group allows the molecule to act similarly to hydroquinone. Auto-oxidation by dissolved oxygen can form benzoquinone-like intermediates . The fluorine substituent slightly deactivates the ring, making it more stable than non-fluorinated phenol, but it is not immune.

Solution
  • Protect from Light: Store solutions in amber glassware.

  • Degas Solvents: Thoroughly degas mobile phases to remove dissolved oxygen.

  • Antioxidants: For formulation, consider adding 0.1% Sodium Metabisulfite if compatible.

🛠️ Troubleshooting Decision Tree

Troubleshooting Start Start: Anomalous Data CheckImpurity Are New Peaks Appearing? Start->CheckImpurity CheckRT Is Retention Time Shifting? CheckpH Check Mobile Phase pH Is it near 7.4? CheckRT->CheckpH Yes ImpurityType Identify Peak Position CheckImpurity->ImpurityType Yes AdjustpH Action: Lower pH to < 3.0 (Suppress Ionization) CheckpH->AdjustpH Yes AcidPeak Peak at RRT ~0.85? (Carboxylic Acid) ImpurityType->AcidPeak QuinonePeak Late Eluting / Broad? (Oxidation) ImpurityType->QuinonePeak FixHydrolysis Action: Check Moisture/pH of Formulation AcidPeak->FixHydrolysis FixOxidation Action: Protect from Light/Air QuinonePeak->FixOxidation

Figure 2: Diagnostic workflow for analytical anomalies.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation, 2003.[3][4]

  • ChemicalBook. 3-Fluoro-4-hydroxybenzoic acid (Degradant Standard) Properties & CAS 350-29-8.[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13649666 (Related Fluorobenzamides).

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011. (General reference for amide hydrolysis kinetics).

Sources

Validation & Comparative

A Comparative Guide to the Quantification of 3-Fluoro-4-hydroxybenzamide: HPLC-MS Method Validation and Alternative Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Fluoro-4-hydroxybenzamide, a key building block in the synthesis of various therapeutic agents, demands robust analytical methodologies to ensure product quality and consistency. This guide provides an in-depth validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 3-Fluoro-4-hydroxybenzamide, alongside a comparative analysis of alternative analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their analytical workflows.

The Critical Role of Method Validation

Before delving into the experimental specifics, it is crucial to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a scientific process that must be proven "fit for purpose." Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation to ensure data integrity.[1][2][3] The International Council for Harmonisation (ICH) Q2(R1) guideline serves as a foundational text, outlining the necessary validation characteristics, which include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

I. The Gold Standard: HPLC-MS Method Validation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a premier analytical technique, offering unparalleled sensitivity and selectivity. This combination allows for the effective separation of the analyte of interest from a complex matrix, followed by its unambiguous identification and quantification based on its mass-to-charge ratio.

A. Causality in Experimental Design

Our experimental design for the HPLC-MS method validation was guided by the principles of scientific rigor and regulatory compliance. A reversed-phase C18 column was selected due to the moderate polarity of 3-Fluoro-4-hydroxybenzamide. The mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous component with a small percentage of formic acid, was chosen to ensure optimal peak shape and ionization efficiency in the mass spectrometer. The use of a tandem mass spectrometer (MS/MS) allows for Multiple Reaction Monitoring (MRM), a highly specific and sensitive detection mode.

B. Experimental Protocol: HPLC-MS Method

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transition: To be determined by infusing a standard solution of 3-Fluoro-4-hydroxybenzamide.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Fluoro-4-hydroxybenzamide reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

C. Validation Parameters and Hypothetical Performance Data

The validation of the HPLC-MS method was performed in accordance with ICH Q2(R1) guidelines.[4][5] The following table summarizes the key validation parameters and presents hypothetical, yet realistic, performance data.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyteNo interfering peaks observed from blank and placebo samples.
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration for assay.[5]1 µg/mL - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.5 µg/mL
Robustness No significant change in results with small variations in method parametersThe method was found to be robust with respect to small changes in flow rate and column temperature.

II. Comparative Analysis: Alternative Quantification Methods

While HPLC-MS provides exceptional performance, its operational complexity and cost may not be suitable for all laboratory settings. Here, we compare our validated HPLC-MS method with two common alternatives: HPLC with UV detection and Spectrophotometry.

A. HPLC with UV Detection

A widely accessible technique, HPLC with an ultraviolet (UV) detector offers a cost-effective alternative for the quantification of chromophoric compounds like 3-Fluoro-4-hydroxybenzamide.

The chromatographic conditions for the HPLC-UV method are similar to the HPLC-MS method, with the primary difference being the detector.

  • Detector: UV-Vis Detector set at the wavelength of maximum absorbance for 3-Fluoro-4-hydroxybenzamide (e.g., 254 nm).[6]

FeatureHPLC-MSHPLC-UV
Specificity Very High (based on mass-to-charge ratio)Moderate (potential for co-eluting impurities with similar UV spectra)
Sensitivity (LOQ) Very High (sub-µg/mL)High (typically low µg/mL)
Linear Range WideWide
Cost HighModerate
Complexity HighModerate
B. Spectrophotometry (UV-Vis)

For a rapid and simple estimation, particularly in less complex sample matrices, UV-Vis spectrophotometry can be employed. This technique relies on the principle that the amount of light absorbed by a solution is proportional to the concentration of the analyte.

  • Instrument: A UV-Vis Spectrophotometer.

  • Procedure: Prepare a series of standard solutions of 3-Fluoro-4-hydroxybenzamide in a suitable solvent (e.g., ethanol). Measure the absorbance at the wavelength of maximum absorbance and construct a calibration curve.

FeatureHPLC-MSSpectrophotometry (UV-Vis)
Specificity Very HighLow (highly susceptible to interference from other absorbing compounds)
Sensitivity (LOQ) Very HighLow (typically high µg/mL)
Linear Range WideNarrow
Cost HighLow
Complexity HighLow

III. Logical Workflow and Decision Making

The choice of an analytical method is a strategic decision that balances performance requirements with practical constraints. The following diagram illustrates a logical workflow for selecting the appropriate method for the quantification of 3-Fluoro-4-hydroxybenzamide.

MethodSelectionWorkflow Start Define Analytical Need Req High Specificity & Sensitivity Required? Start->Req ComplexMatrix Complex Sample Matrix? Req->ComplexMatrix No HPLC_MS Utilize Validated HPLC-MS Method Req->HPLC_MS Yes Budget Budget & Expertise Constraints? ComplexMatrix->Budget No HPLC_UV Consider HPLC-UV Method ComplexMatrix->HPLC_UV Yes Budget->HPLC_UV Yes Spectro Use Spectrophotometry for Screening Budget->Spectro No

Caption: Decision workflow for selecting an analytical method.

IV. Conclusion: A Scientifically Grounded Approach

The validated HPLC-MS method presented in this guide offers a robust, sensitive, and specific solution for the quantification of 3-Fluoro-4-hydroxybenzamide, making it highly suitable for regulated environments. The causality behind the experimental choices, from column chemistry to detector settings, ensures a self-validating system that delivers trustworthy results.

However, the comparative analysis demonstrates that alternative methods like HPLC-UV and spectrophotometry have their own merits, particularly in scenarios with less stringent specificity requirements or budget constraints. Ultimately, the selection of the most appropriate analytical technique should be a well-reasoned decision, guided by the specific analytical needs, the nature of the sample matrix, and the available resources. This guide provides the foundational knowledge and comparative data to empower researchers to make that decision with confidence.

V. References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Q2 Validation of Analytical Procedures. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Quality Guidelines - ICH. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 3-Fluoro-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the consistency of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is the bedrock of a successful therapeutic product.[1] For researchers, scientists, and drug development professionals, ensuring this consistency is a critical task that safeguards against downstream manufacturing failures, regulatory hurdles, and unforeseen clinical outcomes.[1] This guide provides an in-depth, technically-grounded framework for assessing the batch-to-batch consistency of synthesized 3-Fluoro-4-hydroxybenzamide, a key building block in various pharmaceutical pipelines.

The narrative that follows is born from extensive experience in process development and analytical sciences. It eschews a rigid template in favor of a logical, causality-driven approach to quality assessment. We will delve into not just the "what" and "how," but the fundamental "why" behind each experimental choice, empowering you to build a robust, self-validating system for quality control.

The Synthetic Landscape: Understanding the Origins of Variability

A robust assessment of batch-to-batch consistency begins with a comprehensive understanding of the synthetic route. While multiple pathways to 3-Fluoro-4-hydroxybenzamide exist, a common approach involves the amidation of a 3-fluoro-4-hydroxybenzoic acid precursor.

A plausible synthetic route could start from 3-fluoro-4-methoxybenzoic acid, which is then demethylated to yield 3-fluoro-4-hydroxybenzoic acid.[2] This acid can then be converted to an acyl chloride and subsequently reacted with ammonia to form the final benzamide. Each of these steps, if not meticulously controlled, can introduce variability and impurities that carry through to the final product.

Potential Sources of Inconsistency:

  • Incomplete Reactions: Residual starting materials or intermediates can be a primary source of batch variation.

  • Side Reactions: The inherent reactivity of the intermediates can lead to the formation of structurally related impurities.

  • Reagent Quality: The purity of solvents and reagents can significantly impact the impurity profile of the final product.

  • Process Parameters: Deviations in temperature, reaction time, or pH can alter the reaction kinetics and lead to inconsistent outcomes.

A Multi-Faceted Analytical Strategy: The Cornerstone of Consistency Verification

No single analytical technique can provide a complete picture of a compound's purity and consistency. A well-designed quality control strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Comprehensive Batch Assessment

Below is a visual representation of the integrated workflow for assessing the batch-to-batch consistency of 3-Fluoro-4-hydroxybenzamide.

Batch_Assessment_Workflow Figure 1: Integrated Workflow for Batch Consistency Assessment cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Characterization cluster_data Data Analysis & Decision Batch1 Batch A HPLC HPLC Purity & Impurity Profiling Batch1->HPLC NMR NMR Structural Confirmation & Impurity ID Batch1->NMR MS MS Molecular Weight Verification Batch1->MS Batch2 Batch B Batch2->HPLC Batch2->NMR Batch2->MS Batch3 Batch C Batch3->HPLC Batch3->NMR Batch3->MS Competitor Competitor X Competitor->HPLC Competitor->NMR Competitor->MS Data_Comparison Comparative Data Analysis HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Decision Batch Release Decision Data_Comparison->Decision

Caption: A streamlined workflow for the comprehensive analysis of multiple batches.

Chromatographic Purity and Impurity Profiling via HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in the pharmaceutical industry.[3][][5] Its ability to separate and quantify components in a mixture makes it indispensable for detecting and tracking impurities across batches.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.[5]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for aromatic compounds.[5][6]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development. The formic acid helps to ensure good peak shape by keeping the phenolic hydroxyl group protonated.

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[5]

  • Sample Preparation: Accurately weigh and dissolve the 3-Fluoro-4-hydroxybenzamide sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data to Compare Across Batches:
  • Retention Time of the Main Peak: Should be highly consistent across all batches.

  • Purity (Peak Area %): The peak area of 3-Fluoro-4-hydroxybenzamide relative to the total peak area.

  • Impurity Profile: The number, retention times, and relative peak areas of all impurity peaks. The focus should be on consistency, not just meeting a general purity specification.[1]

Structural Confirmation and Impurity Identification with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation and can provide invaluable information about the types and levels of impurities present.[7][8][9] For a fluorinated compound like 3-Fluoro-4-hydroxybenzamide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Analysis
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will solubilize the compound and its potential impurities, and the amide and hydroxyl protons will be observable.

  • Experiments:

    • ¹H NMR: To confirm the presence and integration of all protons in the molecule.

    • ¹³C NMR: To confirm the carbon skeleton.

    • ¹⁹F NMR: Crucial for fluorinated compounds, this will confirm the presence of the fluorine atom and can be very sensitive to subtle changes in the electronic environment, making it excellent for impurity detection.[10]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of DMSO-d₆.

What to Look For:
  • Chemical Shifts and Coupling Constants: These should be identical across all batches and match the reference standard.

  • Impurity Peaks: Look for small, unassigned peaks in the spectra. These could correspond to residual solvents, starting materials, or side-products. The consistency of these impurity profiles is key.

Molecular Weight Verification by Mass Spectrometry

Mass Spectrometry (MS) provides a rapid and accurate determination of the molecular weight of the target compound and can also be used to identify impurities.[]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization source.

  • Mode: Both positive and negative ion modes should be evaluated, though positive mode is often successful for amides ([M+H]⁺).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

Key Data Point:
  • Molecular Ion Peak: A peak corresponding to the exact mass of 3-Fluoro-4-hydroxybenzamide (C₇H₆FNO₂) should be observed. The presence of a fluorine atom will result in a monoisotopic peak.[11][12]

Comparative Analysis: A Case Study

To illustrate the practical application of this guide, let's consider a hypothetical comparison of three in-house synthesized batches (A, B, and C) of 3-Fluoro-4-hydroxybenzamide against a commercially available alternative (Competitor X).

Table 1: HPLC Purity and Impurity Profile Comparison
Batch ID Retention Time (min) Purity by Area % Number of Impurities >0.05% Largest Impurity (Area %)
Batch A 5.2199.85%20.08%
Batch B 5.2299.82%20.09%
Batch C 5.2199.51%40.25%
Competitor X 5.2299.91%10.06%
Table 2: Summary of NMR and MS Data
Batch ID ¹H NMR ¹⁹F NMR MS (m/z) [M+H]⁺
Batch A Conforms to StructureSingle Peak, Conforms156.0455
Batch B Conforms to StructureSingle Peak, Conforms156.0456
Batch C Conforms, with minor unidentified peaksMultiple minor peaks156.0455, minor peaks observed
Competitor X Conforms to StructureSingle Peak, Conforms156.0454
Interpretation of Results
  • Batches A and B demonstrate high purity and a consistent impurity profile, indicating a well-controlled manufacturing process. The NMR and MS data confirm the identity and purity of the target compound. These batches would likely be considered consistent.

  • Batch C shows a lower purity and a more complex impurity profile in both HPLC and NMR analysis. This suggests a deviation in the manufacturing process for this batch, rendering it inconsistent with Batches A and B. Further investigation would be required to identify the impurities and the root cause of their formation.

  • Competitor X serves as a good benchmark for purity.

The Regulatory Perspective and Authoritative Grounding

Regulatory bodies like the FDA and the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients, emphasize the importance of a robust quality management system to ensure that APIs meet their specified requirements for quality and purity.[13][14][15][16] The consistent performance of multiple batches is a key indicator of a well-controlled manufacturing process.[1][17][18]

Conclusion: Beyond Specifications to True Consistency

Assessing the batch-to-batch consistency of a synthesized intermediate like 3-Fluoro-4-hydroxybenzamide is a nuanced process that extends beyond simply meeting a certificate of analysis. It requires a deep understanding of the synthetic process, the application of a suite of orthogonal analytical techniques, and a commitment to rigorous data comparison. By adopting the multi-faceted approach detailed in this guide, researchers and drug development professionals can confidently ensure the quality and consistency of their materials, thereby mitigating risks and accelerating the path to new therapeutics.

References

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
  • Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com. Available at: [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis - JOCPR. Available at: [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC - PubMed Central. Available at: [Link]

  • 3-Fluoro-4-hydroxybenzoic acid, 1 | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Available at: [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates - At Tianming Pharmaceutical. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. Available at: [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]

  • Expert impurity profiling services for pharmaceutical development - Nuvisan. Available at: [Link]

  • ICH guideline Q13 on continuous manufacturing of drug substances and drug products - European Medicines Agency (EMA). Available at: [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

  • Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides by Randy Fletcher - UWSpace - University of Waterloo. Available at: [Link]

  • Q13 Continuous Manufacturing of Drug Substances and Drug Products - FDA. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Q1A(R2) Guideline - ICH. Available at: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy. Available at: [Link]

  • Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC. Available at: [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide - ResearchGate. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. Available at: [Link]

  • Mass Spec 3f Halogenoalkanes - YouTube. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]

  • Good Manufacturing Practice for Active Pharmaceutical Ingredients - ICHQ7 - YouTube. Available at: [Link]

  • Mass Spectrometry - MSU chemistry. Available at: [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry | FDA. Available at: [Link]

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Retrosynthesis Analysis

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3-Fluoro-4-hydroxybenzamide
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3-Fluoro-4-hydroxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.